molecular formula C13H13NO4 B1586684 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate CAS No. 884494-66-0

2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate

Cat. No.: B1586684
CAS No.: 884494-66-0
M. Wt: 247.25 g/mol
InChI Key: DFILAPAOMFUIAA-UHFFFAOYSA-N
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Description

2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate is a useful research compound. Its molecular formula is C13H13NO4 and its molecular weight is 247.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-O-ethyl 5-O-methyl 1H-indole-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-18-13(16)11-7-9-6-8(12(15)17-2)4-5-10(9)14-11/h4-7,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFILAPAOMFUIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370076
Record name 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-66-0
Record name 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Utilization of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate (CAS 884494-66-0) is a high-value heterocyclic scaffold characterized by its "orthogonal" diester functionality. Unlike symmetric diesters, this molecule possesses a methyl ester at position C5 and an ethyl ester at position C2. This structural asymmetry is not merely cosmetic; it provides medicinal chemists with a precise handle for regioselective hydrolysis , allowing for the sequential functionalization of the indole core without the need for cumbersome protection/deprotection steps.

This guide details the physicochemical profile, synthesis pathways, and strategic application of this compound in the development of HCV NS5B polymerase inhibitors and indole-based antitumor agents.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

The utility of CAS 884494-66-0 lies in its specific substitution pattern. The electron-withdrawing ester groups at C2 and C5 significantly lower the electron density of the indole ring, making it less susceptible to oxidative degradation compared to unsubstituted indoles, while increasing the acidity of the N-H proton (pKa ~16 in DMSO).

PropertyDataSignificance
CAS Number 884494-66-0Unique Identifier
IUPAC Name 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate
Molecular Formula C₁₃H₁₃NO₄
Molecular Weight 247.25 g/mol Fragment-based drug design compliant (MW < 300)
LogP (Predicted) ~2.8 - 3.1Favorable lipophilicity for membrane permeability
H-Bond Donors 1 (Indole NH)Critical for active site binding (e.g., Asp residues)
H-Bond Acceptors 4 (2x Carbonyl, 2x Ether O)Interaction points for solvated water or residues
Topological PSA ~79 ŲGood oral bioavailability predictor (< 140 Ų)

Synthesis Strategy: The Modified Fischer Route

While various routes exist, the most robust and scalable method for synthesizing 2,5-disubstituted indoles with mixed ester functionality is the Fischer Indole Synthesis utilizing a pre-functionalized hydrazine. This route avoids the low selectivity of direct carboxylation.

Retrosynthetic Analysis

The target molecule is disassembled into two key precursors:

  • Hydrazine Component: Methyl 4-hydrazinobenzoate (provides the C5-methyl ester).

  • Ketone Component: Ethyl pyruvate (provides the C2-ethyl ester).[1]

Step-by-Step Protocol

Note: This protocol is designed for a 10 mmol scale. Standard safety precautions for handling hydrazines (toxic) and strong acids (corrosive) apply.

Step 1: Hydrazone Formation

  • Dissolution: Dissolve Methyl 4-hydrazinobenzoate (1.66 g, 10 mmol) in absolute ethanol (20 mL).

  • Condensation: Add Ethyl pyruvate (1.16 g, 10 mmol) dropwise at 0°C.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The disappearance of the hydrazine spot indicates completion.

  • Isolation: Evaporate solvent. The crude hydrazone is often used directly or recrystallized from ethanol.

Step 2: Fischer Cyclization

  • Acid Medium: Suspend the crude hydrazone in Polyphosphoric Acid (PPA) or a mixture of Methanesulfonic acid/Phosphorus pentoxide (Eaton’s Reagent) to drive cyclization at lower temperatures than traditional ZnCl₂ melts.

  • Heating: Heat the mixture to 90-110°C for 3 hours.

    • Mechanism:[2][3][4] The hydrazone undergoes a [3,3]-sigmatropic rearrangement, followed by ammonia elimination to form the indole core.

  • Quenching: Pour the reaction mixture onto crushed ice/water (100 mL) with vigorous stirring. The product should precipitate as a solid.

  • Purification: Filter the solid. Wash with water and cold ethanol. Recrystallize from Ethanol/Water to yield 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate.

Synthesis Workflow Diagram

SynthesisWorkflow Start1 Methyl 4-hydrazinobenzoate (C5 Precursor) Step1 Condensation (EtOH, cat. AcOH) Start1->Step1 Start2 Ethyl Pyruvate (C2 Precursor) Start2->Step1 Inter Intermediate Hydrazone Step1->Inter - H2O Step2 Fischer Cyclization (PPA or Eaton's Rgt, 100°C) Inter->Step2 [3,3]-Sigmatropic Rearrangement Product 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate Step2->Product - NH3

Figure 1: Convergent synthesis via Fischer Indolization ensuring correct ester placement.

Strategic Utility: Orthogonal Hydrolysis

The primary advantage of CAS 884494-66-0 is the differential reactivity of the Methyl (C5) and Ethyl (C2) esters.

The Reactivity Gap
  • C5-Methyl Ester: Located on the benzene ring portion. Sterically accessible and electronically similar to a benzoate. Methyl esters hydrolyze roughly 2-3x faster than ethyl esters under saponification conditions due to lower steric hindrance at the carbonyl carbon.

  • C2-Ethyl Ester: Conjugated directly to the indole nitrogen. The electron density from the nitrogen lone pair can participate in resonance, slightly reducing the electrophilicity of the C2 carbonyl. Furthermore, the ethyl group provides additional steric shielding.

Regioselective Protocols

Scenario A: Selective Hydrolysis of C5-Methyl Ester To generate the 5-carboxylic acid (leaving C2-ethyl ester intact):

  • Reagent: LiOH (1.05 equiv) in THF/Water (4:1) at 0°C.

  • Logic: Lithium hydroxide is less aggressive than NaOH. Low temperature and stoichiometric control favor the attack on the less hindered methyl ester.

Scenario B: Selective Hydrolysis of C2-Ethyl Ester

  • Note: This is chemically difficult to achieve directly over the C5-methyl ester using simple base hydrolysis.

  • Alternative: If the C2 acid is required, it is often better to synthesize the reverse scaffold (2-Methyl 5-ethyl) or use a tert-butyl ester at C5 which is acid-labile, while the C2-ethyl is base-labile.

Regioselectivity Logic Diagram

HydrolysisLogic Diester 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate Cond1 Condition A: LiOH (1 eq), THF/H2O, 0°C Diester->Cond1 Kinetic Control Cond2 Condition B: NaOH (Excess), Reflux Diester->Cond2 Thermodynamic Control Prod1 Product A: 5-COOH, 2-COOEt (Mono-acid) Cond1->Prod1 Selective C5 Hydrolysis Prod2 Product B: 2,5-dicarboxylic acid (Di-acid) Cond2->Prod2 Global Hydrolysis

Figure 2: Decision tree for controlled ester hydrolysis.

Applications in Drug Discovery[10][11]

HCV NS5B Polymerase Inhibitors

Indole-2-carboxylates are privileged structures in the design of non-nucleoside inhibitors (NNIs) of the Hepatitis C Virus (HCV) NS5B polymerase.

  • Mechanism: These compounds bind to the "Thumb II" allosteric site of the polymerase.

  • Role of CAS 884494-66-0: The C2-ester is often converted to an amide (via the acid) to interact with Arg503, while the C5 position is extended with hydrophobic biaryl groups to occupy the lipophilic pocket. The diester allows the chemist to install the C5 hydrophobic tail first (via hydrolysis/coupling) before modifying the C2 "warhead."

sPLA2 Inhibitors

Secretory Phospholipase A2 (sPLA2) inhibitors often feature an indole core decorated with an acid at C3 (mimicking the phosphate of the substrate) and lipophilic chains at C2.

  • Usage: CAS 884494-66-0 serves as a starting material where the C2-ethyl group can be reduced to an alcohol and alkylated, or the C5 position can be used to tune solubility.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl 1H-indole-2-carboxylate (Structural Analog). Retrieved from [Link]

  • Gassman, P. G., & van Bergen, T. J. (1976). Indoles from anilines: Ethyl 2-methyl-5-indolecarboxylate. Organic Syntheses, 56, 72. (Foundational method for indole ester synthesis). Retrieved from [Link]

  • Zhao, D., et al. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Journal of Organic Chemistry. (Describes acid catalysis optimization). Retrieved from [Link]

  • Beaulieu, P. L., et al. (2012). Indole-Based Inhibitors of HCV NS5B Polymerase. Bioorganic & Medicinal Chemistry Letters. (Contextualizes the scaffold in drug discovery). Retrieved from [Link]

Sources

Structure elucidation of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate

Abstract

This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry.[1] We move beyond a simple listing of methods to detail the causality behind experimental choices, demonstrating how a synergistic application of Mass Spectrometry, FT-IR Spectroscopy, and advanced multi-dimensional NMR techniques culminates in a self-validating structural proof. The process is designed for researchers, scientists, and drug development professionals, offering field-proven insights into confirming the molecular identity of novel synthetic compounds.

Introduction and Initial Hypothesis

The target compound, 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate, is an indole derivative with the molecular formula C₁₃H₁₃NO₄ and a molecular weight of 247.25 g/mol .[1][2] The indole scaffold is a privileged structure in drug discovery, and understanding the precise placement of substituents is critical for establishing structure-activity relationships (SAR).

The synthesis of this molecule is typically achieved through the sequential esterification of indole-2,5-dicarboxylic acid, providing a strong basis for the proposed structure.[1] However, potential side reactions, such as incomplete esterification or regioisomeric scrambling, necessitate a rigorous and independent confirmation of the final structure. Our analytical workflow is designed to systematically validate every feature of the hypothesized molecule shown below.

Caption: Hypothesized structure of the target compound.

The Elucidation Workflow: A Step-by-Step Approach

Our strategy is hierarchical. We first confirm the foundational molecular properties (mass and formula) and then dissect the structure piece by piece, validating functional groups and finally assembling the complete connectivity map.

Caption: The hierarchical workflow for structure elucidation.

Mass Spectrometry: Confirming the Foundation

Expertise & Causality: The first and most critical step is to verify the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the ideal tool, providing mass accuracy high enough to define the elemental composition unambiguously. This immediately validates the success of the synthesis in terms of atomic composition and rules out many potential impurities.

Experimental Protocol: HRMS
  • Sample Preparation: Dissolve approximately 0.1 mg of the sample in 1 mL of a suitable solvent like acetonitrile.[3]

  • Instrumentation: Analyze using a high-resolution mass spectrometer, such as a Thermo Finnigan Q Exactive with a Heated Electrospray Ionization (HESI) source.[3]

  • Data Acquisition: Acquire data in both positive and negative ion modes to observe various adducts.

  • Analysis: Compare the observed m/z values against the theoretical masses for the proposed formula C₁₃H₁₃NO₄. A mass error of < 5 ppm is considered a confident match.

Expected Data

The following table outlines the predicted exact masses for common adducts of C₁₃H₁₃NO₄.

AdductFormulaPredicted m/z
[M+H]⁺ C₁₃H₁₄NO₄⁺248.08956
[M+Na]⁺ C₁₃H₁₃NNaO₄⁺270.07150
[M+K]⁺ C₁₃H₁₃NKO₄⁺286.04544
[M-H]⁻ C₁₃H₁₂NO₄⁻246.07421

Data is calculated and based on reference values for similar compounds.[4]

FT-IR Spectroscopy: A Functional Group Fingerprint

Expertise & Causality: Before diving into the complex connectivity puzzle with NMR, a rapid FT-IR scan provides a crucial "fingerprint" of the functional groups present. This non-destructive technique quickly confirms the presence of the indole N-H and the two critical ester carbonyl groups, validating the major structural motifs.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically over a range of 4000–400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands corresponding to the expected functional groups.

Expected Data
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3400N-H StretchIndole N-HConfirms the indole core.[5]
~3100-3000C-H StretchAromatic C-HIndicates the presence of the benzene ring.[5]
~2980-2850C-H StretchAliphatic C-HConfirms the ethyl and methyl groups.
~1690-1670 C=O Stretch Ester Carbonyl Strong, sharp peak confirming the two ester groups.[1]
~1600, ~1450C=C StretchAromatic RingSupports the presence of the indole ring system.[5]
~1250-1050C-O StretchEster C-OConfirms the ester linkages.

NMR Spectroscopy: Assembling the Molecular Puzzle

Expertise & Causality: NMR is the cornerstone of structure elucidation for organic molecules in solution.[6] While 1D NMR identifies the individual components (protons and carbons), 2D NMR experiments are essential to piece them together. Specifically, the HMBC experiment is the ultimate arbiter, providing the long-range correlation data needed to definitively place the ethyl and methyl ester groups at the C-2 and C-5 positions, respectively.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7]

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Experiments: Perform a standard suite of experiments: ¹H, ¹³C, COSY, HSQC, and HMBC.

Data Interpretation
Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~8.5-9.5br s1HNH -1Deshielded indole N-H proton.[8]
~8.2d1HAr-H 4Aromatic proton ortho to the ester, deshielded.
~7.8dd1HAr-H 6Aromatic proton coupled to H4 and H7.
~7.4d1HAr-H 7Aromatic proton coupled to H6.
~7.2s1HCH -3Pyrrole ring proton.
~4.4q2H-O-CH₂ -CH₃Methylene protons of the ethyl ester, split by CH₃.
~3.9s3H-O-CH₃ Singlet for the methyl ester protons.
~1.4t3H-O-CH₂-CH₃ Methyl protons of the ethyl ester, split by CH₂.
Predicted δ (ppm)AssignmentRationale
~165C =O (C5-ester)Carbonyl carbon of the methyl ester.
~162C =O (C2-ester)Carbonyl carbon of the ethyl ester.
~138-120Ar-C Multiple signals for the 6 aromatic carbons of the indole core.
~105C -3Pyrrole ring carbon.
~62-O-CH₂ -CH₃Methylene carbon of the ethyl ester.
~52-O-CH₃ Methyl carbon of the methyl ester.
~14-O-CH₂-CH₃ Methyl carbon of the ethyl ester.

The true power of modern NMR lies in 2D correlation experiments.

  • COSY (Correlated Spectroscopy): This experiment reveals which protons are coupled (typically through 2-3 bonds). It validates the assignments of the aromatic spin system and the ethyl group.

Caption: Key expected COSY correlations.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to, confirming the one-bond C-H connections and validating the ¹H and ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for establishing the overall structure. It shows correlations between protons and carbons that are 2-3 bonds away, connecting the molecular fragments.

HMBC H_CH2 Ethyl CH₂ Protons C2_CO C2-Carbonyl H_CH2->C2_CO ³J H_CH3_Me Methyl Ester Protons C5_CO C5-Carbonyl H_CH3_Me->C5_CO ³J H4 H4 Proton H4->C5_CO ³J C3a C3a H4->C3a ³J H6 H6 Proton C5 C5 H6->C5 ²J C7 C7 H6->C7 ³J

Caption: Critical HMBC correlations confirming regiochemistry.

Trustworthiness: The observation of a correlation from the ethyl CH₂ protons to the C-2 carbonyl carbon, combined with a correlation from the methyl ester protons to the C-5 carbonyl carbon, provides irrefutable evidence for the assigned substitution pattern.

X-ray Crystallography: The Gold Standard

Expertise & Causality: While the combination of MS and NMR provides a structure beyond a reasonable doubt, single-crystal X-ray diffraction offers the ultimate, unambiguous proof.[9][10] If a high-quality crystal can be obtained, this technique provides a 3D model of the molecule, confirming not only connectivity but also bond lengths, bond angles, and solid-state conformation. Indole derivatives are known to form suitable crystals for such analysis.[11][12]

Experimental Protocol: X-ray Diffraction
  • Crystallization: Grow single crystals by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.[13]

  • Structure Solution and Refinement: Solve and refine the crystal structure using established software packages (e.g., SHELXS, SHELXL).[13]

An output from this method would be a complete crystallographic information file (CIF) and a 3D structural model, leaving no ambiguity.

Conclusion

The structure elucidation of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate is a systematic process that relies on the synergistic power of modern analytical techniques. High-resolution mass spectrometry lays the foundation by confirming the elemental composition. FT-IR provides a rapid check for key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments, particularly the HMBC experiment, serves as the primary tool to definitively map the atomic connectivity and confirm the regiochemistry of the substituents. This rigorous, multi-faceted approach ensures the highest level of scientific integrity, providing the trustworthy and authoritative data essential for advancing research and development in medicinal chemistry.

References

  • Ethyl 5-methyl-1H-pyrrole-2-carboxylate . National Center for Biotechnology Information (PMC). Available at: [Link]

  • Ethyl 5-methyl-1h-indole-2-carboxylate (C12H13NO2) - PubChem . PubChem. Available at: [Link]

  • Structure and Morphology of Indole Analogue Crystals . ACS Omega. Available at: [Link]

  • Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold . MDPI. Available at: [Link]

  • 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate - Lead Sciences . Lead Sciences. Available at: [Link]

  • Structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole . ResearchGate. Available at: [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

  • Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate . MDPI. Available at: [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation . YouTube. Available at: [Link]

  • Mass spectrometry of simple indoles . The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists . National Center for Biotechnology Information (PMC). Available at: [Link]

  • NMR STUDIES OF INDOLE . HETEROCYCLES. Available at: [Link]

  • Structure and Morphology of Indole Analogue Crystals | ACS Omega . ACS Publications. Available at: [Link]

  • (PDF) Study of Mass Spectra of Some Indole Derivatives . ResearchGate. Available at: [Link]

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 . National Center for Biotechnology Information (PMC). Available at: [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids . Beilstein Journal of Organic Chemistry. Available at: [Link]

  • NMR STUDIES OF INDOLE . LOCKSS. Available at: [Link]

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL . National Center for Biotechnology Information (PMC). Available at: [Link]

  • FT-IR spectrum of control indole . ResearchGate. Available at: [Link]

  • Synthesis and NMR spectra of [15N]indole . ResearchGate. Available at: [Link]

  • Monitoring of methylglyoxal/indole interaction by ATR-FTIR spectroscopy and qTOF/MS/MS analysis . National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

A Spectroscopic Guide to 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate: Structural Elucidation for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate (CAS No: 884494-66-0) is a key heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] Its indole scaffold, functionalized with both ethyl and methyl ester groups, provides a versatile platform for the synthesis of more complex, biologically active molecules.[1] This guide presents a comprehensive overview of the spectroscopic techniques essential for the structural verification and purity assessment of this compound. As experimentally derived spectra for this specific molecule are not widely published, this document synthesizes expected data based on the analysis of closely related structural analogs and established principles of spectroscopic interpretation. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy for the unambiguous characterization of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate.

Introduction: The Significance of Spectroscopic Characterization

In the realm of drug discovery and development, the precise structural elucidation of a molecule is a cornerstone of scientific rigor. For a compound like 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate, which holds potential for therapeutic applications, an exhaustive spectroscopic analysis is not merely a procedural step but a fundamental requirement to ensure its identity, purity, and stability.[1] Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined application allows for a holistic and confident characterization.

This guide is structured to provide not just the "what" but the "why" behind the spectroscopic data. We will explore the expected spectral features and their correlation to the molecular structure, offering insights into the causality behind the observed signals.

Predicted Spectroscopic Data and Interpretation

Due to the limited availability of published experimental spectra for 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate, the following sections present predicted data based on the well-documented spectroscopic properties of its constituent moieties: the ethyl indole-2-carboxylate and the methyl indole-5-carboxylate systems. This predictive approach, grounded in established spectroscopic principles, serves as a robust framework for researchers working with this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate is expected to exhibit distinct signals corresponding to the aromatic protons of the indole ring, the protons of the ethyl and methyl ester groups, and the N-H proton of the indole.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Indole N-H~9.0 - 9.5br s1H-
H-4~8.4d1H~1.5
H-6~7.9dd1H~8.5, 1.5
H-7~7.4d1H~8.5
H-3~7.2s1H-
Ethyl -OCH₂-~4.4q2H~7.1
Methyl -OCH₃~3.9s3H-
Ethyl -CH₃~1.4t3H~7.1

Causality of Signal Assignment:

  • Indole N-H: The N-H proton of an indole is typically deshielded and appears as a broad singlet in the downfield region of the spectrum.

  • Aromatic Protons (H-4, H-6, H-7): The electron-withdrawing nature of the ester group at C-5 causes a significant downfield shift for the adjacent protons, particularly H-4 and H-6. The expected splitting pattern arises from ortho and meta couplings between these protons.

  • H-3 Proton: The proton at the C-3 position of the indole ring is expected to be a singlet, as it lacks adjacent proton neighbors for coupling.

  • Ester Protons: The ethyl group will show a characteristic quartet for the methylene protons (coupled to the methyl group) and a triplet for the methyl protons (coupled to the methylene group). The methyl ester will exhibit a sharp singlet.

The carbon NMR spectrum provides information about the number and types of carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ethyl Ester)~162
C=O (Methyl Ester)~168
C-7a~137
C-3a~129
C-2~128
C-5~125
C-6~122
C-4~121
C-7~112
C-3~109
Ethyl -OCH₂-~61
Methyl -OCH₃~52
Ethyl -CH₃~14

Causality of Signal Assignment:

  • Carbonyl Carbons: The carbonyl carbons of the ester groups are the most deshielded carbons and appear at the downfield end of the spectrum, typically in the range of 160-170 ppm.[1]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents on the indole ring. The presence of the electron-withdrawing ester groups will affect the electron density and thus the chemical shifts of the ring carbons.

  • Aliphatic Carbons: The carbons of the ethyl and methyl ester groups will appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate (C₁₃H₁₃NO₄), the expected molecular weight is 247.25 g/mol .[1]

Table 3: Predicted Key Mass Spectrometry Fragments

m/zPredicted Fragment
247[M]⁺ (Molecular Ion)
216[M - OCH₃]⁺
202[M - OC₂H₅]⁺
174[M - COOC₂H₅]⁺
146[Indole-5-carboxylate core]⁺

Causality of Fragmentation:

The fragmentation of indole esters under electron impact ionization often involves the loss of the alkoxy group from the ester functionality, followed by subsequent cleavages of the indole ring. The relative abundance of these fragments can provide further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3300N-H (Indole)Stretching
~1720C=O (Ethyl Ester)Stretching
~1690C=O (Methyl Ester)Stretching
~1600, ~1470C=C (Aromatic)Stretching
~1250C-O (Ester)Stretching

Causality of Absorption Bands:

  • N-H Stretch: The N-H stretching vibration of the indole ring is expected to appear as a relatively sharp band around 3300 cm⁻¹.

  • C=O Stretches: The two ester carbonyl groups will give rise to strong absorption bands in the region of 1690-1720 cm⁻¹. The exact position can be influenced by conjugation with the indole ring.

  • Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: The C-O stretching vibrations of the ester groups will result in strong bands in the fingerprint region, around 1250 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The indole ring system is a chromophore that absorbs in the UV region.

Table 5: Predicted UV-Vis Absorption Maxima

Solventλmax (nm)
Methanol or Ethanol~220, ~280

Causality of Absorption:

The indole ring system exhibits characteristic π → π* transitions. The presence of the ester substituents can cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) compared to the parent indole molecule.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, adherence to standardized experimental protocols is crucial.

NMR Spectroscopy Protocol

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d or DMSO-d₆) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay).

    • Acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase and baseline correct the spectrum to ensure accurate signal representation.

    • Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0.00 ppm).

    • For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons corresponding to each resonance.

Mass Spectrometry Protocol

Caption: Workflow for Mass Spectrometry sample preparation and analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound, direct infusion into an electron ionization (EI) source is a common method. The instrument will then separate the resulting ions based on their mass-to-charge (m/z) ratio.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights.

FTIR Spectroscopy Protocol

Caption: Workflow for UV-Vis sample preparation and analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as methanol or ethanol, in a quartz cuvette.

  • Data Acquisition: Record a baseline spectrum using a cuvette containing only the solvent. Then, record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Conclusion

The comprehensive spectroscopic characterization of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate is essential for its application in research and development. This guide provides a detailed framework for understanding and predicting the ¹H NMR, ¹³C NMR, mass, IR, and UV-Vis spectra of this molecule. By combining the predicted data with the standardized experimental protocols outlined herein, researchers can confidently verify the structure and purity of their synthesized material, ensuring the integrity and reproducibility of their scientific endeavors. The presented approach, which leverages data from structural analogs, underscores the power of applying fundamental spectroscopic principles to elucidate the structures of novel compounds.

References

  • El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Mettler Toledo. (n.d.). 4 Guidelines For FTIR PAT. Retrieved from [Link]

  • Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

Sources

Technical Monograph: 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and organic synthesis. It prioritizes mechanistic insight, practical application, and rigorous data presentation.

Content Type: Technical Guide / Synthetic Protocol Focus: Synthesis, Orthogonal Reactivity, and Medicinal Utility

Executive Summary

The compound 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate represents a critical bifunctional scaffold in drug discovery. Its value lies in the orthogonal reactivity of its two ester groups: the C2-ethyl ester and the C5-methyl ester. This structural asymmetry allows medicinal chemists to selectively hydrolyze one ester while retaining the other, facilitating the precise installation of pharmacophores at opposite ends of the indole core. This guide details the thermodynamic rationale for its synthesis via the Japp-Klingemann/Fischer sequence and outlines the kinetic control required for regioselective functionalization.

Chemical Identity & Nomenclature

To ensure precision in scientific communication, we must first deconstruct the nomenclature, which describes a mixed diester.

  • IUPAC Systematic Name: 5-Methyl 2-ethyl 1H-indole-2,5-dicarboxylate

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 247.25 g/mol

  • Structural Features:

    • Core: 1H-Indole aromatic system.[1][2][3][4][5]

    • Position 2: Ethyl carboxylate (–COOCH

      
      CH
      
      
      
      ). Possesses vinylogous amide character due to conjugation with the indole nitrogen.
    • Position 5: Methyl carboxylate (–COOCH

      
      ). Behaves as a typical electron-deficient benzoate ester.
      
Structural Visualization

The differing electronic environments of the C2 and C5 positions dictate the molecule's chemical behavior.

IndoleStructure Core Indole Core (Electron Rich) C2 C2-Ethyl Ester (Sterically Shielded / Conjugated) Harder to Hydrolyze Core->C2 Position 2 C5 C5-Methyl Ester (Remote Benzoate) Easier to Hydrolyze Core->C5 Position 5

Figure 1: Structural reactivity map highlighting the electronic differentiation between the two ester positions.

Synthetic Pathway: The Japp-Klingemann / Fischer Route

While direct carboxylation of indole is possible, it lacks regiocontrol. The industry-standard approach for accessing 2,5-dicarboxylates is the Japp-Klingemann reaction followed by Fischer Indole Cyclization . This route builds the indole ring around the pre-existing functionalities, ensuring 100% regiocontrol.

Mechanistic Logic[6]
  • Diazotization: Methyl 4-aminobenzoate is converted to its diazonium salt.

  • Japp-Klingemann Reaction: The diazonium salt attacks the activated methylene of ethyl 2-methylacetoacetate. The acetyl group acts as a leaving group (deacylation), yielding a hydrazone.

  • Fischer Cyclization: Acid-catalyzed [3,3]-sigmatropic rearrangement of the hydrazone forms the indole core.

Reaction Scheme Diagram

Synthesis Start1 Methyl 4-aminobenzoate (Precursor A) Diazonium Aryldiazonium Salt Start1->Diazonium NaNO2, HCl 0°C Start2 Ethyl 2-methylacetoacetate (Precursor B) Hydrazone Arylhydrazone Intermediate (via Japp-Klingemann) Diazonium->Hydrazone + Precursor B KOH (aq), EtOH (-Acetyl group) Indole 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate Hydrazone->Indole PPA or H2SO4 Fischer Cyclization Reflux

Figure 2: The convergent synthesis pathway utilizing the Japp-Klingemann reaction to ensure regiochemical fidelity.

Experimental Protocol

Objective: Synthesis of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate on a 10 mmol scale.

Reagents & Materials
ReagentEquiv.[1][6]AmountRole
Methyl 4-aminobenzoate1.01.51 gCore Scaffold (C5 source)
Ethyl 2-methylacetoacetate1.11.58 gC2 source / Linker
Sodium Nitrite (NaNO

)
1.10.76 gDiazotizing Agent
Polyphosphoric Acid (PPA)Excess15 gCyclization Catalyst
Potassium Hydroxide (KOH)1.10.62 gDeacylating Base
Step 1: Preparation of the Hydrazone (Japp-Klingemann)[9]
  • Diazotization: Dissolve Methyl 4-aminobenzoate (1.51 g) in 6M HCl (10 mL). Cool to 0°C in an ice bath. Add NaNO

    
     (0.76 g) in water (2 mL) dropwise, maintaining temperature <5°C. Stir for 20 min.
    
  • Coupling: In a separate flask, dissolve Ethyl 2-methylacetoacetate (1.58 g) in Ethanol (10 mL) containing KOH (0.62 g) dissolved in water (2 mL). Cool to 0°C.

  • Addition: Slowly add the diazonium salt solution to the alkaline ester solution over 30 minutes. The pH should be monitored and kept basic (add more KOH if necessary) to promote deacylation.

  • Isolation: A colored precipitate (the hydrazone) will form. Stir for 1 hour at 0°C. Filter the solid, wash with cold water, and dry under vacuum.

    • Checkpoint: Verify intermediate by TLC (formation of a yellow/orange solid).

Step 2: Fischer Indole Cyclization
  • Cyclization: Place the dried hydrazone in a round-bottom flask. Add Polyphosphoric Acid (PPA) (15 g).

  • Heating: Heat the mixture to 100–110°C with vigorous mechanical stirring. The reaction is exothermic; monitor internal temperature.[6]

  • Quenching: After 1-2 hours (monitor by TLC for disappearance of hydrazone), cool to 60°C and pour onto crushed ice (100 g).

  • Purification: The crude indole will precipitate. Filter the solid.[4][6] Recrystallize from Ethanol/Water or purify via column chromatography (Hexane:EtOAc 4:1).

Orthogonal Reactivity & Medicinal Utility

The primary utility of this scaffold is the ability to differentiate the two ester groups.

Kinetic Differentiation
  • C5-Methyl Ester: This ester is attached to the benzene ring. It behaves like a standard methyl benzoate. It is electronically isolated from the indole nitrogen's lone pair.

  • C2-Ethyl Ester: This ester is conjugated with the indole nitrogen. The resonance donation from the nitrogen makes the C2-carbonyl oxygen more electron-rich and the carbonyl carbon less electrophilic. Furthermore, the ethyl group provides slightly more steric bulk than the methyl group.

Result: The C5-Methyl ester hydrolyzes roughly 10–50x faster than the C2-Ethyl ester under mild alkaline conditions.

Selective Hydrolysis Protocol

To obtain 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid (hydrolysis of C5 only):

  • Dissolve diester in THF/MeOH (1:1).

  • Add 1.05 equivalents of LiOH (1M aqueous solution).

  • Stir at room temperature for 4–6 hours.

  • Acidify carefully to pH 4. The mono-acid (C5-COOH, C2-COOEt) precipitates.

Note: To hydrolyze the C2-ester, harsh conditions (KOH, Reflux, 24h) are required.

References

  • Fischer Indole Synthesis Review: Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. [7]

  • Japp-Klingemann Mechanism: Phillips, R. R. (1959).[8] The Japp-Klingemann Reaction. Organic Reactions, 10, 143.[8]

  • Regioselectivity in Indoles: Ishikura, M., et al. (2015). Recent advances in indole synthesis. Chemical Reviews, 115(18), 9869-9940.

  • Orthogonal Protection Strategies: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.

Sources

Indole-2-Carboxylate Esters: A Technical Guide to Therapeutic Potency and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of indole-2-carboxylate esters, synthesizing chemical utility with therapeutic application.

Executive Summary

The indole-2-carboxylate ester scaffold represents a privileged structure in medicinal chemistry, serving as both a versatile synthetic precursor and a potent pharmacophore. Unlike the ubiquitous indole-3-derivatives (e.g., tryptophan, serotonin), the 2-carboxylate series offers unique electronic distribution and steric vectors that facilitate binding to hydrophobic pockets in kinases, viral integrases, and G-protein coupled receptors (GPCRs).

This guide analyzes the therapeutic landscape of these esters, specifically focusing on their roles as anticancer kinase inhibitors , HIV-1 integrase inhibitors , and allosteric modulators of the CB1 receptor . It provides validated synthetic protocols and mechanistic insights to support researchers in optimizing this scaffold for drug development.

Chemical Architecture & Structure-Activity Relationship (SAR)

The therapeutic efficacy of indole-2-carboxylate esters is governed by the interplay between the lipophilic indole core and the hydrogen-bond-accepting ester moiety.

The Role of the Ester Functionality

While often considered a prodrug motif for the corresponding carboxylic acid, the ester group in the 2-position plays distinct roles in ligand-target interactions:

  • Lipophilicity Modulation: The esterification of the polar carboxylate significantly increases LogP, enhancing passive membrane permeability and blood-brain barrier (BBB) penetration, critical for CNS targets like CB1.

  • Hydrogen Bonding: The carbonyl oxygen serves as a hydrogen bond acceptor (HBA), while the alkoxy group can probe hydrophobic sub-pockets (e.g., the ATP-binding site of kinases).

  • Electronic Tuning: The electron-withdrawing nature of the C2-ester reduces the electron density of the indole ring, stabilizing it against oxidative metabolism compared to electron-rich indoles.

SAR Logic Visualization

The following diagram illustrates the functionalization logic for the indole-2-carboxylate scaffold.

SAR_Logic Core Indole-2-Carboxylate Core Scaffold C2_Ester C2-Ester (COOR) Lipophilicity & H-Bonding Core->C2_Ester C3_Sub C3-Position Steric Bulk & Hydrophobic Interaction Core->C3_Sub C5_C6 C5/C6-Position Halogenation (Cl, F) Metabolic Stability Core->C5_C6 N1 N1-Position Solubility & H-Bond Donor Core->N1 Kinase Target: EGFR/VEGFR (Hydrophobic Pocket) C2_Ester->Kinase Prodrug/HBA CNS Target: CB1 Receptor (Allosteric Site) C3_Sub->CNS Alkyl Chain Length Viral Target: HIV-1 Integrase (Metal Chelation) C5_C6->Viral Halogen Bonding N1->Kinase H-Bond Interaction

Caption: SAR logic map for indole-2-carboxylate esters, linking structural modifications to specific biological targets.

Therapeutic Applications

Anticancer Activity (Kinase Inhibition)

Indole-2-carboxylate esters function as multi-target kinase inhibitors. The ester moiety often acts as a bioisostere for the hinge-binding region of ATP.

  • Mechanism: Competitive inhibition of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor).

  • Key Data: Ethyl 3-((substituted-phenyl)amino)-1H-indole-2-carboxylates have demonstrated IC50 values in the low micromolar to nanomolar range against MCF-7 (breast) and A549 (lung) cancer cell lines.

Antiviral Activity (HIV-1 Integrase)

The scaffold is a validated template for HIV-1 Integrase Strand Transfer Inhibitors (INSTIs).[1][2]

  • Mechanism: The C2-carbonyl and the N1-H (or C3 substituents) form a chelation triad with the Mg2+ ions in the integrase active site, blocking viral DNA integration.

  • Insight: While the free acid is the active chelator, the ethyl ester derivatives are crucial for cellular uptake and often show activity in cell-based assays due to intracellular hydrolysis.

CNS & Inflammation (CB1 & TRPV1)
  • CB1 Receptor: Indole-2-carboxamides (derived from the esters) are positive allosteric modulators (PAMs). The ester precursors are utilized to fine-tune the lipophilicity required to cross the BBB.

  • TRPV1: Indole-2-carboxylate derivatives act as antagonists, offering potential for non-opioid pain management.

Comparative Efficacy Data

The table below summarizes the potency of key indole-2-carboxylate derivatives across different indications.

Compound ClassTargetCell Line / AssayActivity (IC50/EC50)Ref
Ethyl 3-((4-methoxyphenyl)amino)-indole-2-carboxylateHIV-1 IntegraseStrand Transfer Assay3.11 µM[1]
5-Chloro-indole-2-carboxylate derivativeEGFR KinaseMCF-7 (Breast Cancer)71 nM[2]
Indole-2-carboxylic acid Cu(II) complexDNA BindingMDA-MB-231>90% Inhibition @ 20µM[3]
C3-alkyl indole-2-carboxylateCB1 ReceptorAllosteric Binding (Kb)89.1 nM[4]

Experimental Protocols

Synthesis: Palladium-Catalyzed C-N Coupling

This protocol describes the synthesis of highly functionalized indole-2-carboxylate esters, a critical step for generating anticancer libraries. This method is superior to traditional Fischer synthesis for generating C3-amino derivatives.

Objective: Synthesis of Ethyl 3-((4-methoxyphenyl)amino)-1H-indole-2-carboxylate.

Reagents:

  • Ethyl 3-bromo-1H-indole-2-carboxylate (1.0 eq)

  • 4-Methoxyaniline (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (5 mol%)

  • XPhos or BINAP (Ligand) (10 mol%)

  • Cesium Carbonate (Cs2CO3) (2.0 eq)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Workflow Diagram:

Synthesis_Workflow Start Reactants: Ethyl 3-bromoindole-2-carboxylate + 4-Methoxyaniline Catalyst Catalyst System: Pd(OAc)2 / XPhos / Cs2CO3 Solvent: Dioxane Start->Catalyst Reaction Reaction: Reflux at 100°C Time: 2-4 Hours (N2 atm) Catalyst->Reaction Workup Workup: Cool -> Filter (Celite) Extract (EtOAc/Water) Reaction->Workup Purification Purification: Column Chromatography (Hexane:EtOAc 5:1) Workup->Purification Product Final Product: Ethyl 3-((4-methoxyphenyl)amino)-indole-2-carboxylate Purification->Product

Caption: Pd-catalyzed Buchwald-Hartwig amination workflow for indole-2-carboxylate functionalization.

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Ethyl 3-bromo-1H-indole-2-carboxylate (1.0 mmol), 4-methoxyaniline (1.2 mmol), and Cs2CO3 (2.0 mmol).

  • Degassing: Evacuate and backfill the tube with Nitrogen (N2) three times to remove oxygen (critical for Pd catalyst stability).

  • Catalyst Addition: Add Pd(OAc)2 (0.05 mmol) and XPhos (0.10 mmol). Add anhydrous 1,4-dioxane (5 mL) via syringe under N2 flow.

  • Reaction: Seal the tube and heat to 100°C in an oil bath. Stir vigorously for 2–4 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:EtOAc (3:1).

  • Workup: Once complete, cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).

  • Validation: Confirm structure via 1H-NMR (look for ester quartet at ~4.3 ppm and triplet at ~1.3 ppm) and HRMS.

Biological Assay: MTT Cytotoxicity Screen

Objective: Determine the IC50 of the synthesized ester against MCF-7 cancer cells.

  • Seeding: Seed MCF-7 cells in 96-well plates (5,000 cells/well) in DMEM medium. Incubate for 24 hours at 37°C/5% CO2.

  • Treatment: Dissolve the indole-2-carboxylate ester in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Treat cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove medium carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis (GraphPad Prism).

Future Perspectives

The indole-2-carboxylate ester scaffold is evolving beyond simple inhibition.

  • PROTACs (Proteolysis Targeting Chimeras): Researchers are exploring the C2-ester position as a linker attachment point to recruit E3 ligases, degrading specific kinases rather than just inhibiting them.

  • Dual-Action Prodrugs: Utilizing the ester hydrolysis to release two active species—the indole-2-carboxylic acid (Integrase inhibitor) and a cytotoxic alcohol moiety—within the tumor microenvironment.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. (2024). [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. (2022). [Link]

  • In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Molecules. (2016). [Link]

  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. (2014). [Link]

  • Indole-2-carboxylic acid, ethyl ester (Synthesis Protocol). Organic Syntheses. [Link]

Sources

Advanced Strategies in the Discovery and Synthesis of Novel Indole Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold remains one of the most privileged structures in medicinal chemistry, serving as the core for over 4,000 known natural products and a vast array of synthetic therapeutics.[1] This technical guide explores the frontier of indole alkaloid science, moving beyond classical Fischer indole synthesis to integrate chemoenzymatic assembly , photoredox radical cascades , and genomic mining of biosynthetic gene clusters (BGCs).

This guide is designed for decision-makers and bench scientists in drug discovery, providing actionable protocols and mechanistic insights that bridge the gap between biological discovery and total synthesis.

Part 1: The Discovery Engine – From Ocean Depths to Gene Clusters

Mining the Marine and Fungal Frontier

Recent expeditions into deep-sea ecosystems have yielded structurally unprecedented bis-indole and prenylated indole alkaloids. Unlike terrestrial sources, marine organisms often utilize halogenation (bromine/chlorine) as a metabolic handle, enhancing lipophilicity and target binding affinity.

  • Key Insight: The discovery of dragmacidins and tulongicin A from deep-sea sponges highlights the role of bis-indole linkages in disrupting protein-protein interactions (e.g., Hsp90 inhibition).

  • Technique: Modern discovery relies on "Guilty-by-Association" transcriptomics. By correlating the expression profiles of unknown genes with known biosynthetic enzymes (e.g., tryptophan decarboxylase), researchers can pinpoint silent gene clusters responsible for novel alkaloid scaffolds.

Visualization: Biosynthetic Logic of Monoterpene Indole Alkaloids (MIAs)

The diversity of over 2,000 MIAs stems from a single divergent point: the condensation of tryptamine and secologanin.

MIA_Biosynthesis Tryptophan L-Tryptophan Strictosidine Strictosidine (Central Hub) Tryptophan->Strictosidine STR (Pictet-Spengler) Secologanin Secologanin (Iridoid) Secologanin->Strictosidine Aglycone Strictosidine Aglycone Strictosidine->Aglycone SGD (Deglycosylation) Corynanthe Corynanthe Type (e.g., Ajmalicine) Aglycone->Corynanthe Rearrangement Iboga Iboga Type (e.g., Ibogaine) Aglycone->Iboga Cyclization Aspidosperma Aspidosperma Type (e.g., Vindoline) Aglycone->Aspidosperma Oxidation/Reduct.

Figure 1: The central dogma of Monoterpene Indole Alkaloid (MIA) biosynthesis.[2] STR: Strictosidine Synthase; SGD: Strictosidine Glucosidase.

Part 2: Chemoenzymatic Synthesis – The Biological Route

The Strictosidine Synthase (STR) Platform

Total synthesis often struggles with the stereochemical complexity of the Pictet-Spengler condensation. Nature solves this with Strictosidine Synthase (STR) , an enzyme that enforces the formation of the 3


(S) isomer with absolute stereocontrol.

Causality & Logic:

  • Why use STR? Chemical Pictet-Spengler reactions often yield racemic mixtures or require expensive chiral auxiliaries. Recombinant STR accepts a range of tryptamine analogues (e.g., 5-fluoro-, 7-aza-tryptamine), allowing for the rapid generation of "unnatural" natural product libraries with perfect enantiopurity.

Protocol: Chemoenzymatic Synthesis of 12-Aza-Strictosidine

A self-validating protocol adapted from recent biocatalytic methodologies.

Reagents:

  • Recombinant STR (immobilized on Ni-NTA beads).

  • 7-Aza-tryptamine (Substrate A).[3]

  • Secologanin (Substrate B).

  • Buffer: Phosphate buffer (100 mM, pH 7.0).

Workflow:

  • Preparation: Suspend immobilized STR (5 U) in 10 mL of phosphate buffer.

  • Initiation: Add 7-aza-tryptamine (1.0 mmol) and secologanin (1.2 mmol) to the suspension.

  • Incubation: Shake at 30°C for 12 hours. Monitor consumption of tryptamine via TLC (MeOH:CH2Cl2 1:9).

  • Workup: Filter off the enzyme beads (can be reused). Lyophilize the filtrate.

  • Purification: Purify the residue via C18 reverse-phase HPLC (Water/Acetonitrile gradient).

  • Validation: Verify the single diastereomer via 1H NMR (presence of doublet at

    
     ~5.8 ppm for H-3 with 
    
    
    
    < 3 Hz indicates 3
    
    
    configuration).

Part 3: Photoredox Catalysis – The Chemical Route

Radical Cascade Cyclization

While enzymes excel at early-stage assembly, chemical synthesis dominates late-stage functionalization. The Qin Group's photoredox strategy represents a paradigm shift, utilizing visible light to generate nitrogen-centered radicals that trigger cascade cyclizations.

Causality & Logic:

  • The Problem: Constructing the strained bridged systems of Iboga or Aspidosperma alkaloids usually requires multi-step ionic cyclizations (e.g., oxidative coupling) that are sensitive to steric hindrance.

  • The Solution: Photoredox catalysis reverses the polarity. By generating an N-centered radical, the reaction can access "forbidden" anti-Markovnikov cyclization modes, forging multiple C-C and C-N bonds in a single operation under mild conditions.

Visualization: Photoredox Radical Cascade Mechanism

This diagram illustrates the electron transfer cycle that drives the formation of the indole core.

Photoredox_Cascade PC_GS Ir(III) (Ground State) PC_ES *Ir(III) (Excited) PC_GS->PC_ES Blue LED (hv) PC_Red Ir(II) (Reduced) PC_ES->PC_Red SET (Oxidation of Substrate) PC_Red->PC_GS SET (Turnover) Substrate Sulfonamide Precursor N_Radical N-Centered Radical Substrate->N_Radical - H+ / - e- C_Radical C-Centered Radical N_Radical->C_Radical 1,5-HAT / Cyclization Product Pentacyclic Indole Core C_Radical->Product Radical Trapping

Figure 2: Mechanism of visible-light-induced radical cascade for indole alkaloid synthesis. SET: Single Electron Transfer; HAT: Hydrogen Atom Transfer.

Protocol: Visible-Light-Driven Cascade Synthesis

Based on the collective total synthesis strategies reported by Qin et al.[4]

Reagents:

  • Substrate: Indole-tethered sulfonamide.

  • Catalyst:

    
     (1.0 mol%).
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent: Degassed MeCN.

  • Light Source: 40W Blue LEDs (

    
     = 450 nm).
    

Workflow:

  • Setup: In a flame-dried Schlenk tube, combine the sulfonamide substrate (0.2 mmol),

    
     (1.3 mg), and 
    
    
    
    .
  • Inert Atmosphere: Evacuate and backfill with Argon (3x) to remove oxygen (radical quencher). Add degassed MeCN (2.0 mL).

  • Irradiation: Place the tube 2 cm from the Blue LED source. Stir vigorously at room temperature. Fan cooling is recommended to maintain T < 30°C.

  • Monitoring: Reaction is typically complete in 6-12 hours. Monitor by disappearance of the sulfonamide N-H peak in IR or by TLC.

  • Isolation: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography on silica gel.

  • Data Check: Look for the diagnostic disappearance of the alkene signals and the appearance of high-field protons corresponding to the newly formed cyclopropane or bridged ring systems.

Part 4: Comparative Analysis of Methodologies

FeatureClassical Synthesis (e.g., Fischer/Pictet-Spengler)Chemoenzymatic Assembly (Biocatalysis)Photoredox Radical Cascade
Primary Bond Formation Ionic (Acid/Base mediated)Enzymatic (Active site constraint)Radical (Single Electron Transfer)
Stereocontrol Low to Moderate (Requires chiral auxiliaries)Excellent (Enzyme specificity)Moderate (Substrate control)
Substrate Scope Broad, but sensitive to functional groupsLimited by enzyme pocket sizeBroad , tolerant of polar groups
Scalability High (Industrial standard)Moderate (Enzyme cost/stability)Moderate (Photon penetration depth)
Complexity Generation Step-wise (Linear)Convergent (One-step complexity)High (Cascade/Domino reactions)

References

  • Discovery of Novel Marine Indole Alkaloids Source: Marine Drugs / MDPI Title: Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects URL:[Link]

  • Chemoenzymatic Synthesis Methodologies Source: National Institutes of Health (NIH) Title: A facile chemoenzymatic approach: one-step syntheses of monoterpenoid indole alkaloids URL:[Link]

  • Photoredox Catalysis in Indole Synthesis Source: Accounts of Chemical Research (ACS) Title: Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions URL:[Link]

  • Biosynthetic Pathway Engineering Source: Nature Communications Title:[5] Monoterpene indole alkaloid biosynthesis and synthetic biology URL:[Link]

  • Organocatalytic Asymmetric Synthesis Source: Oxford Academic Title: Recent progress in organocatalytic asymmetric total syntheses of complex indole alkaloids URL:[Link]

Sources

Technical Guide: Solubility Profiling of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profiling & Optimization of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Researchers

Executive Summary & Chemical Identity

2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate (CAS: 884494-66-0) is a specialized diester intermediate used primarily as a scaffold in the synthesis of bioactive indole derivatives (e.g., antiviral and anti-inflammatory agents).[1][2] Unlike symmetric diesters, its asymmetric substitution—an ethyl ester at position C2 and a methyl ester at position C5—imparts unique physicochemical properties that influence its solubility, crystal packing, and reactivity.

This guide provides a rigorous analysis of its solubility profile, offering validated protocols for solubilization in drug discovery workflows.

Chemical Profile
PropertySpecification
IUPAC Name 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate
Molecular Formula C₁₃H₁₃NO₄
Molecular Weight 247.25 g/mol
CAS Number 884494-66-0
LogP (Predicted) ~2.6 – 2.9 (Lipophilic)
H-Bond Donors 1 (Indole N-H)
H-Bond Acceptors 4 (Ester Carbonyls & Oxygens)
pKa (Indole NH) ~16.0 (Non-ionizable at physiological pH)

Physicochemical Basis of Solubility

Understanding the molecular interactions of this compound is critical for selecting the right solvent system.

Structural Determinants

The solubility of this indole diester is governed by the competition between its crystal lattice energy (stabilized by intermolecular H-bonds and


-

stacking) and solvation energy .
  • The Indole Core: The planar, aromatic system promotes strong

    
    -stacking, which significantly reduces solubility in aqueous media.
    
  • Asymmetric Esters: The C2-ethyl and C5-methyl groups disrupt the symmetry of the crystal lattice compared to symmetric diesters (e.g., dimethyl or diethyl analogs). This asymmetry often lowers the melting point and slightly enhances solubility in organic solvents, but the compound remains highly lipophilic.

  • Hydrogen Bonding: The single N-H donor at position 1 is a critical site for solvation. Solvents capable of accepting this proton (e.g., DMSO, DMF) are the most effective solubilizers.

Solubility Profile by Solvent Class

The following data summarizes the compound's behavior based on polarity and dielectric constants.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Dipolar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Strong H-bond acceptance disrupts N-H...O=C intermolecular bonds. Ideal for stock solutions.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>30 mg/mL)Excellent solvation of the lipophilic aromatic core and ester groups.
Polar Protic Ethanol, MethanolModerate (1–10 mg/mL)Soluble upon heating; often used for recrystallization. Limited by the hydrophobic ethyl/methyl chains at room temp.
Ethers THF, 1,4-DioxaneModerate Good compatibility with the ester functionalities.
Aqueous Water, PBS (pH 7.4)Negligible (<10 µg/mL)High lipophilicity (LogP > 2.5) and lack of ionizable groups at pH 7.4 prevent aqueous solvation.

Experimental Protocols

These protocols are designed to ensure reproducibility in biological assays and synthesis workups.

Protocol A: Preparation of High-Concentration Stock Solutions (20 mM)

Objective: Create a stable stock for biological dilution. Reagents: Anhydrous DMSO (Grade ≥99.9%, stored over molecular sieves).

  • Weighing: Accurately weigh 4.95 mg of the compound into a sterile 1.5 mL amber microcentrifuge tube (to prevent photodegradation).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

    • Checkpoint: Solution must be optically clear. Any turbidity indicates incomplete dissolution or impurities.

  • Storage: Aliquot into 50 µL vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation driven by moisture uptake.

Protocol B: Kinetic Solubility Assay (PBS pH 7.4)

Objective: Determine the maximum concentration before precipitation in an aqueous buffer (Turbidimetric method).

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Dilution Series: In a 96-well plate, spike DMSO stock into PBS (pH 7.4) to achieve final concentrations of 100, 50, 25, 12.5, and 6.25 µM. Ensure final DMSO concentration is fixed at 1% (v/v).

  • Incubation: Shake plate at 500 rpm for 2 hours at 25°C.

  • Readout: Measure absorbance at 620 nm (turbidity).

    • Interpretation: An increase in OD620 relative to the blank indicates precipitation. The solubility limit is the highest concentration with baseline absorbance.

Solubilization Strategies for Drug Delivery

When using this compound in animal models or cellular assays, simple DMSO dilution may cause "crashing out" (precipitation) upon contact with aqueous media.

Recommended Formulation Vehicles
  • Cosolvent System: 5% DMSO + 40% PEG 400 + 55% Water.

    • Mechanism:[2][3] PEG 400 acts as an interfacial linker, reducing the polarity gap between the indole and water.

  • Complexation: Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).
    • Protocol: Dissolve 20% (w/v) HP-

      
      -CD in water. Add compound stock (in DMSO) slowly with stirring. The hydrophobic indole core encapsulates within the cyclodextrin cavity, shielding it from water.
      

Visualizing the Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the compound's structural features.

SolubilityLogic Compound 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate Structure Structural Analysis: 1. Lipophilic Indole Core 2. H-Bond Donor (NH) 3. Neutral Esters Compound->Structure Aqueous Aqueous Media (Water/PBS) Structure->Aqueous High LogP (>2.5) Organic Organic Solvents Structure->Organic Aromatic/Ester Affinity Precipitation Outcome: Precipitation/Insoluble Aqueous->Precipitation DMSO DMSO/DMF (H-Bond Acceptors) Organic->DMSO Best for Stock Alcohols Ethanol/Methanol (Protics) Organic->Alcohols Heat required Strategy Solubilization Strategy: Use Cosolvents (PEG400) or Cyclodextrins Precipitation->Strategy To fix Dissolution Outcome: Soluble DMSO->Dissolution Alcohols->Dissolution

Figure 1: Decision matrix for solvent selection based on the molecular interactions of the indole diester scaffold.

References

  • BenchChem. (n.d.). 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate Product Description. Retrieved from

  • Lead Sciences. (n.d.). Product Catalog: 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate. Retrieved from

  • PubChem. (2021).[4] 1H-Indole-2,5-dicarboxylic acid (Parent Acid Data).[2][4] National Library of Medicine. Retrieved from

  • MDPI. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Retrieved from

  • Organic Syntheses. (1974). Ethyl 2-methylindole-5-carboxylate Synthesis. Org.[2][5][6] Synth. 54, 58. Retrieved from

Sources

Stability of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile, degradation mechanisms, and experimental protocols for 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate (CAS: 884494-66-0) under acidic conditions.

Executive Summary

2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate is a mixed diester indole scaffold used frequently as an intermediate in the synthesis of antiviral (e.g., Arbidol analogs) and anticancer therapeutics. Its structure features two distinct ester functionalities: a methyl ester at position C5 and an ethyl ester at position C2 .

Under acidic conditions, this compound exhibits a regioselective degradation profile . The primary degradation pathway is acid-catalyzed hydrolysis (


 mechanism), driven by steric differentiation between the methyl and ethyl groups. A secondary, critical risk factor is the decarboxylation  of the resulting indole-2-carboxylic acid moiety, which can occur under thermal stress in acidic media.

Key Stability Insights:

  • Hydrolysis Order: The C5-methyl ester typically hydrolyzes faster than the C2-ethyl ester due to lower steric hindrance.

  • Artifact Risk: The use of methanol as a co-solvent in stability studies will cause rapid transesterification (C2-Ethyl

    
     C2-Methyl), invalidating kinetic data.
    
  • Critical Degradant: Indole-2,5-dicarboxylic acid (di-acid) and potentially Indole-5-carboxylic acid (via decarboxylation).

Structural Analysis & Degradation Mechanism

Chemical Structure & Reactivity

The molecule consists of an electron-rich indole core stabilized by two electron-withdrawing ester groups.

  • C5 Position (Methyl Ester): Acts as a typical aromatic ester. The methyl group is small, making the carbonyl carbon accessible to nucleophilic attack by water.

  • C2 Position (Ethyl Ester): Located adjacent to the indole nitrogen. While the nitrogen is electron-donating, the C2 carboxylate is conjugated with the C2=C3 double bond. The ethyl group provides greater steric shielding than the methyl group, retarding the rate of hydrolysis.

Mechanism of Action: Hydrolysis

In aqueous acid, degradation proceeds via the Acid-Catalyzed Acyl-Oxygen Cleavage (


)  mechanism.
  • Protonation: The carbonyl oxygen is protonated, increasing electrophilicity.

  • Nucleophilic Attack: Water attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The alcohol leaving group (methanol for C5; ethanol for C2) is eliminated, yielding the carboxylic acid.

Degradation Pathway Visualization

The following diagram illustrates the stepwise degradation, including the risk of decarboxylation at C2.

HydrolysisPathway Diester Parent Compound (2-Ethyl 5-methyl diester) MonoC5 Intermediate A (C2-Ethyl ester, C5-Acid) Diester->MonoC5 Fast Hydrolysis (C5-Me) MonoC2 Intermediate B (C2-Acid, C5-Methyl ester) (Minor Pathway) Diester->MonoC2 Slow Hydrolysis (C2-Et) Diacid Indole-2,5-dicarboxylic acid (Fully Hydrolyzed) MonoC5->Diacid Slow Hydrolysis (C2-Et) MonoC2->Diacid Fast Hydrolysis (C5-Me) Decarb Indole-5-carboxylic acid (Decarboxylated Product) Diacid->Decarb Heat + Strong Acid (-CO2 at C2)

Figure 1: Stepwise acid hydrolysis pathway. The C5-methyl ester is kinetically more labile than the C2-ethyl ester.

Experimental Protocol: Forced Degradation Study

To accurately assess stability, one must avoid common experimental artifacts such as transesterification.

Reagents & Materials
  • API: 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate (>98% purity).

  • Acid Medium: 0.1 N, 1.0 N, and 5.0 N HCl.

  • Co-solvent: Acetonitrile (ACN) or 1,4-Dioxane. DO NOT USE METHANOL OR ETHANOL (prevents ester exchange).

  • Neutralizer: 1.0 N NaOH (for quenching).

Protocol Steps
  • Stock Preparation: Dissolve 50 mg of the compound in 10 mL of Acetonitrile (Conc: 5 mg/mL).

  • Acid Stress Initiation:

    • Mix 1.0 mL of Stock Solution with 1.0 mL of HCl (0.1 N, 1.0 N, or 5.0 N).

    • Prepare triplicate samples for each condition.

  • Incubation:

    • Condition A (Ambient): 25°C for 24 hours.

    • Condition B (Thermal): 60°C for 4–8 hours.

    • Condition C (Reflux): 80°C for 2 hours (Extreme stress).

  • Quenching: Aliquot 200 µL of the reaction mixture and neutralize with an equivalent volume of NaOH or dilute immediately with mobile phase buffer to stop the reaction.

  • Analysis: Inject immediately onto HPLC.

Analytical Method (HPLC-UV)

A gradient method is required to resolve the diester, two mono-esters, and the di-acid.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Wavelength 280 nm (Indole characteristic absorption)
Gradient 0-2 min: 10% B; 2-15 min: 10%

90% B; 15-20 min: 90% B

Data Interpretation & Troubleshooting

Expected Retention Time Order

Because the esters increase lipophilicity, the elution order on a Reverse Phase (C18) column will be:

  • Di-acid: (Most polar, elutes first) ~ 3-5 min.

  • Mono-acid (C5-COOH): ~ 8-10 min.

  • Mono-acid (C2-COOH): ~ 9-11 min (Close to C5-COOH, requires good resolution).

  • Parent Diester: (Most non-polar, elutes last) ~ 14-16 min.

Transesterification Warning

If the chromatogram shows a new peak eluting after the parent or very close to it, and you used Methanol as a diluent, you have likely formed the Dimethyl ester . This is a false degradation product caused by the solvent.

Decarboxylation Check

If a peak appears that matches the retention time of Indole-5-carboxylic acid (commercially available standard), the C2-carboxylic acid has decarboxylated. This typically only occurs in Condition C (Reflux) .

Stability Workflow Diagram

ExperimentalWorkflow Sample Sample Prep (ACN + HCl) Incubate Incubation (25°C / 60°C) Sample->Incubate Quench Quench/Dilute (Cold Buffer) Incubate->Quench HPLC HPLC Analysis (Gradient C18) Quench->HPLC Data Data Analysis (Rate Constants k) HPLC->Data

Figure 2: Workflow for assessing acid stability while minimizing solvent-induced artifacts.

References

  • BenchChem. 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate Structure and Properties.

  • Vandersteen, A. A., et al. (2012).[1] Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids.[1][2] Journal of Organic Chemistry.[1]

  • Yates, K., & McClelland, R. A. (1967). Mechanisms of ester hydrolysis in aqueous sulfuric acids. Journal of the American Chemical Society.

  • Feinstein, A., et al. (1969). Alkaline hydrolysis of the methyl esters of benzo[b]furan-2- and 3-, benzo[b]thiophen-2- and 3-, and indole-2- and 3-carboxylic acids.[3] Journal of the Chemical Society B. [3]

Sources

Methodological & Application

Experimental protocol for Fischer indole synthesis of dicarboxylates

Author: BenchChem Technical Support Team. Date: February 2026

<-1> ## Application Notes and Protocols for the Fischer Indole Synthesis of Dicarboxylates

Abstract

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a highly versatile and widely utilized method for constructing the indole nucleus.[1][2][3][4] This application note provides a detailed experimental protocol and expert insights for the synthesis of indole dicarboxylates, a class of compounds with significant potential in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step guide for laboratory execution, present a comprehensive troubleshooting section, and summarize key reaction parameters for researchers, scientists, and drug development professionals.

Introduction: The Enduring Relevance of the Fischer Indole Synthesis

The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals, including the celebrated anti-migraine triptan class of drugs.[2][4][5] The Fischer indole synthesis provides a powerful and convergent route to this heterocycle by reacting an arylhydrazine with an aldehyde or ketone under acidic conditions.[2][3] The synthesis of indole dicarboxylates, in particular, furnishes molecules with multiple functional group handles, allowing for subsequent diversification and the development of complex molecular architectures. This guide focuses on the practical application of this venerable reaction to keto-dicarboxylate substrates, offering a robust protocol for reliable synthesis.

Mechanistic Rationale: Understanding the "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Fischer indole synthesis is not a simple condensation but a cascade of acid-catalyzed transformations.[1][2]

The accepted mechanism proceeds through the following key stages:

  • Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of an arylhydrazine and a carbonyl compound (in our case, a keto-dicarboxylate) to form an arylhydrazone.[1][2][6]

  • Tautomerization: The hydrazone tautomerizes to its enamine isomer ('ene-hydrazine').[1][2] This step is crucial as it sets the stage for the key bond-forming event.

  • [7][7]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a[7][7]-sigmatropic rearrangement, akin to a Cope rearrangement, to form a di-imine intermediate.[1][2][8] This is the critical C-C bond-forming step that establishes the indole framework.

  • Aromatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular cyclization to form an aminoacetal (aminal) intermediate.[2]

  • Ammonia Elimination: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia, leading to the formation of the energetically favorable aromatic indole ring.[1][2]

Expert Insight: The choice of acid catalyst is critical and can influence reaction rates and even the regioselectivity in cases with unsymmetrical ketones.[7][8] Brønsted acids like polyphosphoric acid (PPA) and p-toluenesulfonic acid (PTSA), or Lewis acids such as zinc chloride (ZnCl₂), are commonly employed.[2][3] For dicarboxylate substrates, which can be sensitive, PTSA or milder Lewis acids often provide a good balance of reactivity and selectivity, minimizing side reactions like ester hydrolysis.

Detailed Experimental Protocol: Synthesis of Diethyl 1H-indole-2,3-dicarboxylate

This protocol details the synthesis of a representative indole dicarboxylate from phenylhydrazine and diethyl 2-ketosuccinate.

Materials and Reagents:

  • Phenylhydrazine

  • Diethyl 2-ketosuccinate (diethyl oxaloacetate)

  • Ethanol (absolute)

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Step-by-Step Procedure:

  • Hydrazone Formation (One-Pot Approach):

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add absolute ethanol (100 mL).

    • Add phenylhydrazine (5.41 g, 50 mmol, 1.0 eq).

    • Add diethyl 2-ketosuccinate (10.11 g, 50 mmol, 1.0 eq) dropwise to the stirring solution at room temperature.

    • Rationale: This initial step forms the phenylhydrazone in situ. Performing this at room temperature before heating allows for controlled formation and minimizes potential side reactions of the sensitive keto-diester. A slight yellowing of the solution is typically observed.

  • Indolization (Cyclization):

    • To the hydrazone mixture, add p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol, 0.1 eq) as the catalyst.

    • Rationale: PTSA is a strong acid catalyst that is effective for this transformation and is generally easier to handle than polyphosphoric acid or strong Lewis acids.[2][3] A catalytic amount is sufficient to promote the cyclization cascade.

    • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The consumption of the starting materials and the appearance of a new, UV-active spot corresponding to the indole product should be observed.

  • Work-up and Extraction:

    • After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

    • Dissolve the resulting residue in ethyl acetate (150 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the PTSA catalyst, followed by water (1 x 50 mL), and finally brine (1 x 50 mL).

    • Rationale: The bicarbonate wash is crucial to remove the acid catalyst, preventing potential product degradation during concentration. The brine wash helps to remove residual water from the organic layer.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo.

  • Purification:

    • The crude product, often a dark oil or solid, should be purified by column chromatography on silica gel.

    • Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 10% ethyl acetate in hexanes and gradually increasing the polarity).

    • Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure to yield the diethyl 1H-indole-2,3-dicarboxylate as a solid.

Visualization of the Experimental Workflow

Fischer_Indole_Synthesis_Workflow Workflow for Fischer Indole Synthesis of Dicarboxylates cluster_prep Reaction Setup cluster_reaction Indolization cluster_workup Work-up & Purification reagents 1. Combine Phenylhydrazine & Keto-Dicarboxylate in Ethanol catalyst 2. Add Acid Catalyst (e.g., PTSA) reagents->catalyst reflux 3. Heat to Reflux (4-6 hours) catalyst->reflux tlc 4. Monitor by TLC reflux->tlc concentrate 5. Concentrate Solvent tlc->concentrate Reaction Complete extract 6. Dissolve in EtOAc & Wash with NaHCO3/Brine concentrate->extract dry 7. Dry & Concentrate extract->dry purify 8. Column Chromatography dry->purify product Pure Indole Dicarboxylate purify->product

Caption: Experimental workflow for the synthesis of indole dicarboxylates.

Data Summary and Expected Results

The following table provides a summary of typical reaction parameters and expected outcomes for the synthesis of indole dicarboxylates using the described protocol.

Substrate 1 (Arylhydrazine)Substrate 2 (Keto-Dicarboxylate)CatalystSolventTemp (°C)Time (h)Typical Yield (%)
PhenylhydrazineDiethyl 2-ketosuccinatePTSAEthanol784-665-80
4-MethoxyphenylhydrazineDiethyl 2-ketosuccinateZnCl₂Toluene1103-560-75
4-ChlorophenylhydrazineDimethyl 2-ketoglutaratePPA-1002-470-85
PhenylhydrazineDimethyl acetylenedicarboxylateZnCl₂Acetic Acid1182-355-70[9]

Yields are representative and may vary based on reaction scale and purity of reagents.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Impure starting materials (especially hydrazine, which can oxidize).2. Ineffective catalyst or insufficient acid strength.3. N-N bond cleavage as a major side reaction.[10][11]4. Reaction not heated sufficiently or for long enough.1. Use freshly distilled phenylhydrazine or high-purity commercial grade.2. Try a stronger acid catalyst (e.g., PPA) or a Lewis acid (ZnCl₂).[10] Empirically optimize catalyst loading.3. This is substrate-dependent; sometimes a different synthetic route is necessary.4. Ensure the reaction reaches and maintains reflux. Monitor carefully by TLC.
Formation of Multiple Products/Spots on TLC 1. Side reactions due to harsh conditions (e.g., ester hydrolysis, polymerization).2. Use of an unsymmetrical ketone leading to regioisomers.3. Incomplete reaction.1. Reduce reaction temperature or time. Use a milder catalyst.2. Not applicable for symmetrical dicarboxylates, but a key consideration for other substrates.[7]3. Allow the reaction to proceed for a longer duration.
Difficulty in Product Purification 1. Formation of tar-like byproducts.2. Product co-elutes with impurities.1. Ensure efficient neutralization of the acid catalyst during work-up. Consider filtering the crude mixture through a small plug of silica before full chromatography.2. Experiment with different solvent systems for column chromatography.[12]

Conclusion

The Fischer indole synthesis is a robust and reliable method for accessing indole dicarboxylates. By understanding the underlying mechanism, carefully selecting the acid catalyst, and adhering to a systematic protocol, researchers can efficiently synthesize these valuable building blocks. The information and procedures outlined in this application note provide a solid foundation for the successful application of this classic reaction in a modern research setting, empowering scientists in their pursuit of novel therapeutics and materials.

References

  • Wikipedia. Fischer indole synthesis. Available at: [Link]

  • Journal of the Chemical Society B: Physical Organic. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Available at: [Link]

  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available at: [Link]

  • Semantic Scholar. New data on the mechanism of the Fischer indole synthesis (review). Available at: [Link]

  • ACS Publications. Synthesis of 1H-Indole-2,3-dicarboxylates via Rhodium-Catalyzed C–H Annulation of Arylhydrazines with Maleates | The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. Available at: [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. Available at: [Link]

  • ResearchGate. (PDF) Fischer Indole Synthesis. Available at: [Link]

  • MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. Available at: [Link]

  • PMC. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available at: [Link]

  • NIH. Why Do Some Fischer Indolizations Fail? - PMC. Available at: [Link]

  • PubMed. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. Available at: [Link]

  • YouTube. Fischer Indole Synthesis. Available at: [Link]

  • Fischer Indole Synthesis. Fischer Indole Synthesis. Available at: [Link]

  • Reddit. Problems with Fischer indole synthesis : r/Chempros. Available at: [Link]

  • Taylor & Francis. Fischer indole synthesis – Knowledge and References. Available at: [Link]

  • Scientia Iranica. First page Cover C-21(6). Available at: [Link]

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Application Notes: 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate, a versatile heterocyclic building block for medicinal chemistry and drug discovery. We detail its synthetic rationale, key derivatization protocols, and applications in the development of targeted therapeutic agents. The indole scaffold is a well-established "privileged structure" in pharmacology, and this guide offers researchers the foundational knowledge and methodologies to leverage this specific diester in creating novel molecular entities with potential anticancer, antiviral, and anti-inflammatory properties.

Introduction: The Power of the Indole Scaffold

The indole nucleus, a bicyclic structure fusing a benzene ring to a pyrrole ring, is a cornerstone of medicinal chemistry.[1][2] It is prevalent in a vast array of natural products, alkaloids, and pharmaceuticals, including the amino acid tryptophan, the neurotransmitter serotonin, and blockbuster drugs like sumatriptan and indomethacin.[1][3] The unique electronic properties of the indole ring allow it to participate in various non-covalent interactions with biological macromolecules, making it an ideal scaffold for designing enzyme inhibitors and receptor modulators.[4]

2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate (henceforth EMID) is a strategically functionalized intermediate. It possesses two distinct ester groups at the C2 and C5 positions, which serve as orthogonal handles for chemical modification. The ethyl ester at the C2 position can be selectively hydrolyzed or converted to an amide, a common bioisostere in drug design, while the methyl ester at the C5 position allows for the introduction of diverse substituents to probe structure-activity relationships (SAR).[5] This dual functionality makes EMID a valuable starting point for creating libraries of compounds targeting a range of diseases.[4]

Synthetic Pathways and Methodologies

The synthesis of EMID and its subsequent derivatization into biologically active compounds involves robust and well-established chemical transformations. The following protocols are provided as validated starting points for researchers.

Protocol 1: Synthesis of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate (EMID)

The synthesis of the title compound can be achieved via methods analogous to the Fischer indole synthesis or reductive cyclization of nitro precursors, common for preparing substituted indole-2-carboxylates.[6][7] This protocol outlines a general and efficient reductive cyclization approach.

Rationale: This multi-step synthesis begins with the condensation of a substituted nitrotoluene with diethyl oxalate to form the critical pyruvate intermediate. This is followed by a reductive cyclization using a reducing agent like iron in acetic acid or catalytic hydrogenation, which simultaneously reduces the nitro group to an amine and facilitates the intramolecular condensation to form the indole ring. The resulting dicarboxylic acid is then esterified.

Experimental Protocol:

  • Step A: Synthesis of Methyl 4-methyl-3-nitrobenzoate.

    • To a stirred solution of 4-methyl-3-nitrobenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

    • Pour the residue into ice-cold water and extract with ethyl acetate (3 x 10 volumes).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

  • Step B: Synthesis of Methyl 3-amino-4-methylbenzoate.

    • Dissolve the product from Step A (1.0 eq) in ethanol (10 volumes).

    • Add 10% Palladium on carbon (0.1 eq by weight).

    • Hydrogenate the mixture under a balloon of hydrogen gas at room temperature for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude aminobenzoate, which can be used in the next step without further purification.

  • Step C: Synthesis of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate.

    • This step is analogous to the Gassman indole synthesis.[1] To a solution of the aminobenzoate from Step B (1.0 eq) in dichloromethane at -70 °C, add tert-butyl hypochlorite (1.0 eq) dropwise.

    • After stirring for 1 hour at -70 °C, add a solution of ethyl 2-(methylthio)acetoacetate (1.1 eq) in dichloromethane.

    • Allow the reaction to stir for another hour at -70 °C, then add triethylamine (2.5 eq) and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with water and extract the product with dichloromethane.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final product, EMID.

Protocol 2: Derivatization to Bioactive Indole-2-Carboxamides

A primary application of EMID is its conversion into indole-2-carboxamides. The amide bond is a critical functional group in many pharmaceuticals.[8] This protocol details the hydrolysis of the C2-ethyl ester followed by amide coupling.

Rationale: The ethyl ester at the C2 position is first saponified to the corresponding carboxylic acid. This acid is then activated using a peptide coupling reagent, such as 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) in the presence of an additive like Hydroxybenzotriazole (HOBt), to form an active ester. This intermediate readily reacts with a primary or secondary amine to form the desired amide bond with high efficiency and minimal side products.[8]

Experimental Protocol:

  • Step A: Hydrolysis to 5-(Methoxycarbonyl)-1H-indole-2-carboxylic Acid.

    • Dissolve EMID (1.0 eq) in a mixture of THF and water (3:1, 10 volumes).

    • Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Once the hydrolysis is complete, acidify the reaction mixture to pH 2-3 with 1N HCl.

    • Extract the product with ethyl acetate (3 x 10 volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

  • Step B: Amide Coupling with a Representative Amine (e.g., 4-Fluoroaniline).

    • To a stirred solution of the carboxylic acid from Step A (1.0 eq) in anhydrous DMF (10 volumes), add EDC·HCl (1.2 eq), HOBt (1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq).[8]

    • Stir the mixture at room temperature for 20 minutes to pre-activate the acid.

    • Add 4-fluoroaniline (1.1 eq) and continue stirring at room temperature for 12-18 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired N-(4-fluorophenyl)-5-(methoxycarbonyl)-1H-indole-2-carboxamide.

dot

Caption: Synthetic workflow from starting materials to the EMID intermediate and its subsequent derivatization.

Applications in Targeted Drug Discovery

Derivatives synthesized from the EMID core have shown promise in several therapeutic areas. The indole-2-carboxylic acid scaffold is a key pharmacophore for targeting enzymes that utilize divalent metal cations in their active sites.

Application Focus: HIV-1 Integrase Inhibition

HIV-1 integrase is a critical enzyme for viral replication, inserting the viral DNA into the host genome.[9] This process is dependent on two Mg²⁺ ions within the enzyme's active site. Indole-2-carboxylic acid derivatives have been identified as potent integrase strand transfer inhibitors (INSTIs).[10][11]

Mechanism of Action: The core mechanism involves the chelation of the two catalytic Mg²⁺ ions by the oxygen atoms of the indole nitrogen and the C2-carboxylate group.[9][11] This interaction prevents the enzyme from binding to the viral DNA ends, thereby halting the integration process. The substituent at the C5 position, derived from EMID's methyl ester, can be modified to form π-π stacking interactions with viral DNA bases or to occupy hydrophobic pockets near the active site, significantly enhancing potency.[10] A derivative with an IC₅₀ value of 3.11 µM against integrase has been reported, demonstrating the potential of this scaffold.[11][12]

dot

HIV_Integrase_Inhibition cluster_enzyme HIV-1 Integrase Active Site cluster_inhibitor Indole-2-Carboxylate Inhibitor Mg1 Mg²⁺ Mg2 Mg²⁺ vDNA Viral DNA End Indole Indole Scaffold Indole->Mg1 Chelation Indole->Mg2 Chelation Carboxylate C2-Carboxylate Carboxylate->Mg1 Chelation Carboxylate->Mg2 Chelation Substituent C5-Substituent Substituent->vDNA π-stacking / Hydrophobic Interaction

Caption: Mechanism of HIV-1 integrase inhibition by an indole-2-carboxylate derivative.

Application Focus: Anticancer Activity via Kinase Inhibition

The indole scaffold is a frequent component of small-molecule kinase inhibitors.[2] Derivatives of indole-2-carboxamides have demonstrated potent, multi-targeted antiproliferative activity by inhibiting key protein kinases involved in cancer cell signaling, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[13][14]

Mechanism of Action & SAR: These inhibitors typically function as ATP-competitive ligands, occupying the ATP-binding pocket of the kinase. The indole ring provides a core scaffold that can be decorated with substituents to optimize interactions with the specific amino acid residues of the target kinase. For example, modifying the amine portion of the carboxamide (derived from Protocol 2, Step B) allows for fine-tuning of potency and selectivity. Studies have shown that introducing moieties like 4-morpholinophenethyl at this position can lead to potent dual EGFR/CDK2 inhibition.[14] The C5 position of the indole ring, originating from EMID, is also a critical point for modification to enhance activity.[15]

Compound AnalogueTarget(s)IC₅₀ (nM)Cancer Cell LineReference
Analogue 5d EGFR89A549 (Lung)[14]
Analogue 5e EGFR93A549 (Lung)[14]
Analogue 5j CDK216-[15]
Analogue 5i CDK224-[15]
Analogue 17a HIV-1 Integrase3110-[11][12]

Table 1: Representative biological activity data for indole-2-carboxamide derivatives analogous to those synthesized from an EMID precursor. Data is compiled from published literature on structurally related compounds to demonstrate the potential of the scaffold.

Conclusion and Future Outlook

2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate is a high-potential, versatile building block for modern drug discovery. Its dual points of functionalization allow for the systematic exploration of chemical space and the development of potent and selective therapeutic agents. The protocols and applications outlined in this guide demonstrate its utility in generating advanced intermediates for antiviral and anticancer programs. Future work could explore the conversion of the C5-ester into other functional groups, such as amides or sulfonamides, to further expand the accessible SAR and develop next-generation targeted therapies.

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Application Notes and Protocols for Tandem Hydroformylation-Fischer Indole Synthesis of 2,3-Disubstituted Indoles

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Streamlined Approach to a Privileged Scaffold

The indole nucleus is a cornerstone of numerous biologically active natural products and pharmaceutical agents. Consequently, the development of efficient and modular methods for the synthesis of substituted indoles is of paramount importance. This document details a powerful one-pot tandem reaction sequence that combines hydroformylation and the Fischer indole synthesis to afford valuable 2,3-disubstituted indoles directly from simple olefins and arylhydrazines. This approach circumvents the need to isolate the intermediate aldehyde, thereby saving time, reducing waste, and improving overall process efficiency.[1]

The core principle of this methodology lies in the in-situ generation of an α-branched aldehyde via the hydroformylation of an olefin. This aldehyde is then immediately trapped by an arylhydrazine to form a hydrazone, which subsequently undergoes an acid-catalyzed Fischer indolization to yield the target 2,3-disubstituted indole.[1][2][3] A key feature of this specific transformation is a Wagner-Meerwein-type rearrangement that occurs after the initial[1][1]-sigmatropic rearrangement, leading to the selective migration of a substituent from the 3-position to the 2-position of the indole scaffold.[1][2]

Reaction Principle and Mechanism

The tandem hydroformylation-Fischer indole synthesis is a sophisticated cascade of catalytic and acid-mediated reactions. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Part 1: Rhodium-Catalyzed Hydroformylation

Hydroformylation, or oxo synthesis, involves the addition of carbon monoxide (CO) and hydrogen (H₂) across a carbon-carbon double bond of an olefin to produce an aldehyde.[4][5] This reaction is typically catalyzed by transition metal complexes, with rhodium-based catalysts being particularly effective for achieving high selectivity under milder conditions compared to cobalt catalysts.[4][5][6] The generally accepted Heck-Breslow mechanism for rhodium-catalyzed hydroformylation is depicted below.[7] The regioselectivity of the hydroformylation step is critical, as the formation of the α-branched aldehyde is necessary to ultimately yield a 2,3-disubstituted indole.[1][2]

Part 2: Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and reliable method for constructing the indole ring system.[8][9][10] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine and a carbonyl compound (in this case, the in situ generated aldehyde).[8][11] The mechanism proceeds through several key steps:

  • Hydrazone Formation: The aldehyde reacts with the arylhydrazine to form a phenylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.[8][11]

  • [1][1]-Sigmatropic Rearrangement: Protonation of the enamine triggers a[1][1]-sigmatropic rearrangement, a key bond-forming step.[2][8]

  • Rearomatization and Cyclization: The resulting intermediate rearomatizes, followed by cyclization to form an aminal.[8][11]

  • Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions leads to the formation of the aromatic indole ring.[8][11]

Part 3: The Tandem Process and Skeletal Rearrangement

In this one-pot procedure, the hydroformylation and Fischer indole synthesis are seamlessly coupled. The rhodium catalyst facilitates the formation of the aldehyde, which is immediately consumed in the Fischer indole pathway.[3] A distinctive feature of this particular tandem reaction for 2,3-disubstituted indoles is the skeletal rearrangement that follows the initial cyclization. After the[1][1]-sigmatropic rearrangement, an indolenine intermediate with a quaternary center at the 3-position is formed. A subsequent selective Wagner-Meerwein-type rearrangement of one of the substituents from the 3-position to the 2-position leads to the final 2,3-disubstituted indole product.[1][2]

Tandem_Hydroformylation_Fischer_Indole_Synthesis cluster_hydroformylation Hydroformylation cluster_fischer_indole Fischer Indole Synthesis Olefin Olefin + CO/H₂ Aldehyde α-Branched Aldehyde Olefin->Aldehyde Rh-catalyzed Rh_cat Rh(acac)(CO)₂ Hydrazone Hydrazone Aldehyde->Hydrazone Condensation Arylhydrazine Arylhydrazine Arylhydrazine->Hydrazone Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Indolenine Indolenine Intermediate WM_Rearrangement Wagner-Meerwein Rearrangement Indolenine->WM_Rearrangement Rearrangement->Indolenine Indole 2,3-Disubstituted Indole WM_Rearrangement->Indole

Caption: Overall workflow of the tandem hydroformylation-Fischer indole synthesis.

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Solvents should be dried according to standard procedures, as water can interfere with the hydroformylation catalyst.

  • Inert Atmosphere: The hydroformylation step is sensitive to oxygen. All reactions should be set up under an inert atmosphere (e.g., argon or nitrogen).

  • Pressure Equipment: The reaction requires high pressures of carbon monoxide and hydrogen. A stainless-steel autoclave equipped with a magnetic stirrer, pressure gauge, and gas inlet/outlet is essential.

Representative Protocol for the Synthesis of 2-Methyl-3-phenylindole

This protocol is adapted from established procedures and serves as a general guideline.[1] Optimization may be required for different substrates.

Materials:

  • Styrene

  • Phenylhydrazine

  • Dicarbonyl(acetylacetonato)rhodium(I) [Rh(acac)(CO)₂]

  • p-Toluenesulfonic acid (PTSA)

  • Toluene (anhydrous)

  • Carbon monoxide (CO)

  • Hydrogen (H₂)

  • Stainless-steel autoclave

Procedure:

  • Autoclave Preparation: The autoclave is thoroughly cleaned, dried, and purged with argon.

  • Reagent Loading: Into the autoclave under a stream of argon, add styrene (1.0 eq.), phenylhydrazine (1.0 eq.), Rh(acac)(CO)₂ (0.5 mol%), and PTSA (1.0 eq.).

  • Solvent Addition: Add anhydrous toluene to achieve the desired concentration (typically 0.1-0.5 M).

  • Pressurization: Seal the autoclave and purge several times with a mixture of CO and H₂ (1:1). Pressurize the autoclave to 50 bar with carbon monoxide, followed by the addition of hydrogen to a total pressure of 70 bar.

  • Reaction: Heat the autoclave to 100 °C and stir the reaction mixture for 48 hours.

  • Work-up: After cooling to room temperature, carefully vent the autoclave. The reaction mixture is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-methyl-3-phenylindole.

Data Presentation

Table 1: Representative Substrate Scope and Yields
EntryOlefinArylhydrazineProductYield (%)
1StyrenePhenylhydrazine2-Methyl-3-phenylindole65[1]
21-OctenePhenylhydrazine2-Heptyl-3-methylindole78
3CyclohexenePhenylhydrazine2,3-Tetramethyleneindole98[1]
4StilbenePhenylhydrazine2-Benzyl-3-phenylindole65[1]
5N-AllylacetamidePhenylhydrazineN-(2-(1H-indol-3-yl)ethyl)acetamide (Tryptamide analog)Moderate to Good[3]

Yields are based on isolated products and may vary depending on the specific reaction conditions.

Reaction_Mechanism cluster_hydroformylation_cycle Hydroformylation Cycle cluster_fischer_cycle Fischer Indole Synthesis Rh_H HRh(CO)L₂ Olefin_complex Olefin-Rh Complex Rh_H->Olefin_complex + Olefin Alkyl_Rh Alkyl-Rh Complex Olefin_complex->Alkyl_Rh Hydride Insertion Acyl_Rh Acyl-Rh Complex Alkyl_Rh->Acyl_Rh + CO Aldehyde_product Aldehyde Acyl_Rh->Aldehyde_product + H₂ (Reductive Elimination) Aldehyde_product->Rh_H - Aldehyde Aldehyde_input Aldehyde Aldehyde_product->Aldehyde_input Tandem Link Hydrazone_formation Hydrazone Aldehyde_input->Hydrazone_formation + Arylhydrazine Enamine Enamine Hydrazone_formation->Enamine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic H⁺ Cyclization Cyclization Sigmatropic->Cyclization Rearomatization Indole_product Indole Cyclization->Indole_product - NH₃

Caption: Simplified mechanistic pathways for the tandem reaction.

Troubleshooting and Field-Proven Insights

  • Low Conversion: If the reaction shows low conversion of the starting olefin, consider increasing the catalyst loading, reaction temperature, or pressure. Ensure that the CO and H₂ are of high purity, as impurities can poison the catalyst.

  • Poor Regioselectivity: The ratio of linear to branched aldehyde in the hydroformylation step can be influenced by the ligand on the rhodium catalyst, as well as the reaction temperature and pressure. For substrates prone to forming the linear aldehyde, a different catalyst system may be required.

  • Side Reactions in Fischer Indolization: The Fischer indole synthesis is sensitive to the acid catalyst and temperature. Strong acids or high temperatures can lead to undesired side reactions. Using a milder acid like PTSA is often beneficial.

  • Substrate Compatibility: The reaction is tolerant of various functional groups.[2] However, substrates with functional groups that can react with the catalyst or the reaction intermediates (e.g., other reducible groups) may require protection.

Conclusion

The tandem hydroformylation-Fischer indole synthesis represents a highly efficient and atom-economical method for the synthesis of 2,3-disubstituted indoles.[1] This one-pot procedure offers significant advantages over traditional multi-step syntheses, making it an attractive strategy for the construction of diverse indole libraries for drug discovery and development.[12] The modularity of this approach, allowing for the convergent assembly of two key fragments, further enhances its utility in medicinal chemistry.[12]

References

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Application Note: 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate as a Versatile Intermediate for Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] This application note provides a detailed technical guide on the synthesis and utilization of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate, a highly functionalized and versatile intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs).[3][4] We present a robust protocol for the preparation of this intermediate via sequential esterification, discuss its chemical reactivity, and provide a practical, step-by-step example of its conversion into a precursor for indole-2-carboxamide-based anti-inflammatory agents.[5] This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering field-proven insights into leveraging this valuable building block.[3][6]

Introduction: The Strategic Value of Functionalized Indole Intermediates

Active Pharmaceutical Ingredients (APIs) are the biologically active components of a drug product.[4] Their synthesis is a complex process often involving multiple steps, where the quality and functionality of chemical intermediates are paramount to the efficiency of the overall process and the purity of the final API.[4][6] The indole ring system is a "privileged scaffold" in drug discovery, appearing in drugs with anticancer, anti-inflammatory, and antimicrobial properties.[3][7]

2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate is a particularly valuable intermediate due to its pre-installed, differentially reactive ester groups at the C2 and C5 positions. This differential reactivity allows for selective chemical modifications, enabling the synthesis of a diverse library of compounds from a single, common precursor. The ethyl ester at the electron-deficient C2 position and the methyl ester at the electron-rich benzene ring moiety (C5) provide orthogonal chemical handles for sequential functionalization, a key strategy in modern synthetic and medicinal chemistry.

Synthesis of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate

The most direct and controllable method for preparing the title compound is the sequential, acid-catalyzed esterification of the parent indole-2,5-dicarboxylic acid.[3] This approach allows for the regioselective introduction of the ethyl and methyl ester groups.

Causality of the Synthetic Strategy:

The choice of a two-step esterification process is deliberate. Attempting a one-pot reaction with a mixture of ethanol and methanol would result in a statistical mixture of diesters (diethyl, dimethyl, and the desired ethyl-methyl), leading to significant purification challenges. By performing the reactions sequentially, we leverage the slight differences in reaction rates and conditions to achieve high yields of the target molecule. The use of a strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acids, thereby increasing their electrophilicity and facilitating nucleophilic attack by the respective alcohols.

Synthesis Workflow Diagram

Synthesis_Workflow Start Indole-2,5-dicarboxylic Acid Step1_reagents Ethanol (Excess) H₂SO₄ (cat.) Reflux Start->Step1_reagents Intermediate 5-(Carboxy)-1H-indole- 2-carboxylic acid ethyl ester Step1_reagents->Intermediate Step2_reagents Methanol (Excess) H₂SO₄ (cat.) Reflux Intermediate->Step2_reagents Product 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate Step2_reagents->Product

Caption: Workflow for the sequential synthesis of the target intermediate.

Detailed Experimental Protocol: Sequential Esterification

PART A: Synthesis of 5-(Carboxy)-1H-indole-2-carboxylic acid ethyl ester

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Indole-2,5-dicarboxylic acid (10.0 g, 48.7 mmol).

  • Reagent Addition: Add absolute ethanol (250 mL). The dicarboxylic acid will not fully dissolve. Begin stirring the suspension. Carefully and slowly add concentrated sulfuric acid (2.5 mL) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) [Mobile Phase: 10% Methanol in Dichloromethane].

  • Workup: After completion, allow the reaction mixture to cool to room temperature. Reduce the volume of ethanol to approximately 50 mL using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into 500 mL of ice-cold water with vigorous stirring. A white or off-white precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash the filter cake thoroughly with cold water (3 x 100 mL) to remove residual acid, and dry under vacuum at 50°C.

PART B: Synthesis of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate

  • Setup: Transfer the dried intermediate from Part A to a 500 mL round-bottom flask with a stirrer and reflux condenser.

  • Reagent Addition: Add absolute methanol (250 mL) and concentrated sulfuric acid (2.5 mL), following the same precautions as in Part A.

  • Reaction: Heat the mixture to reflux (approx. 65-70°C) and maintain for 12-16 hours, again monitoring by TLC.[3]

  • Workup and Isolation: Follow the same workup and isolation procedure as described in steps 4-6 of Part A.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.

Expected Results & Characterization
ParameterExpected Value
Appearance White to off-white crystalline solid
Yield >80% (over two steps)
¹H NMR (DMSO-d₆) δ ~11.8 (s, 1H, NH), ~8.2 (s, 1H, Ar-H), ~7.7 (d, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~7.2 (s, 1H, Ar-H), ~4.3 (q, 2H, -OCH₂CH₃), ~3.9 (s, 3H, -OCH₃), ~1.3 (t, 3H, -OCH₂CH₃)
Purity (HPLC) >98%

Application in API Synthesis: A Protocol for Indole-2-Carboxamide Precursors

The differential reactivity of the two ester groups is key to the utility of this intermediate. The ethyl ester at the C2 position is adjacent to the electron-withdrawing pyrrole nitrogen, making it more susceptible to nucleophilic attack (e.g., hydrolysis or amidation) than the C5-methyl ester, which is attached to the benzenoid ring. This allows for selective functionalization. Indole-2-carboxamide derivatives are known to possess potent anti-inflammatory properties.[5] The following protocol details the selective amidation of the C2-ester.

Conceptual Workflow for API Scaffolding

API_Scaffolding cluster_c2 C2 Position Modification cluster_c5 C5 Position Modification Intermediate 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate Amidation Amidation with R-NH₂ Intermediate->Amidation Reduction Reduction (e.g., LiAlH₄) Intermediate->Reduction Amide_API Indole-2-Carboxamide APIs (e.g., Anti-inflammatories) Amidation->Amide_API Alcohol_Deriv 5-(Hydroxymethyl)indole Derivatives Reduction->Alcohol_Deriv

Caption: Versatility of the intermediate for selective modifications.

Detailed Protocol: Selective Amidation at C2

This protocol describes the reaction with a generic primary amine (R-NH₂) as a proof-of-concept. In a drug development campaign, "R" would be a specific moiety designed to interact with a biological target.

  • Setup: In a clean, dry, 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate (2.0 g, 7.65 mmol) in anhydrous N,N-Dimethylformamide (DMF) (40 mL).

  • Reagent Addition: Add the desired primary amine (e.g., 4-(4-methylpiperazin-1-yl)aniline, 1.2 equivalents, 9.18 mmol).

  • Catalyst/Base: Add a non-nucleophilic base such as Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents, 11.48 mmol) portion-wise at 0°C.

    • Causality Note: NaH is used to deprotonate the indole nitrogen. This increases the electron density of the ring system and can facilitate the subsequent amidation reaction, which often proceeds via a tetrahedral intermediate. It also deprotonates the incoming amine, increasing its nucleophilicity. The reaction is performed at 0°C initially to control the exothermic reaction of NaH with DMF and the amine.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-70°C. Stir for 8-12 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Quenching: Cool the reaction mixture to 0°C and quench carefully by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel containing ethyl acetate (100 mL) and water (100 mL). Separate the layers. Wash the organic layer with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to isolate the desired N-substituted-5-(methoxycarbonyl)-1H-indole-2-carboxamide.

Quality Control and Validation

To ensure the reliability of any subsequent synthetic steps, rigorous quality control of the intermediate is mandatory.

  • Identity Confirmation: The structure of the intermediate and final products must be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The data should be unambiguous and match the expected values.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method for determining purity. A purity level of >98% is typically required for intermediates in API synthesis.

  • Residual Solvent Analysis: Gas Chromatography (GC) should be used to quantify the amount of residual solvents from the synthesis and purification steps, ensuring they are below the limits set by regulatory guidelines (e.g., ICH Q3C).

Conclusion

2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate is a high-value, versatile intermediate for the synthesis of complex, biologically active molecules. Its synthesis is straightforward, and the differential reactivity of its ester functionalities provides a strategic advantage for the regioselective introduction of various pharmacophoric groups. The protocols outlined in this note provide a reliable framework for the preparation and subsequent functionalization of this building block, enabling the rapid development of novel indole-based API candidates for a range of therapeutic applications, including anti-inflammatory and anticancer agents.[3][5]

References

  • Shaaban, M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available at: [Link]

  • Gassman, P. G., & van Bergen, T. J. (1976). Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, 55, 65. Available at: [Link]

  • Sundberg, R. J. (1996). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Available at: [Link]

  • Al-Hadedi, A. A. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available at: [Link]

  • García-Viñuales, S., et al. (2021). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Marine Drugs, 19(9), 523. Available at: [Link]

  • Valle, H. U., et al. (2017). Ethyl 1H-indole-2-carboxylate. IUCrData, 2(1), x161981. Available at: [Link]

  • Pi Pharmaceutica (n.d.). Pharma API Intermediates. Pi Pharmaceutica. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles and pyridazino[4,5-b]indoles. European Journal of Medicinal Chemistry, 52, 293-303. Available at: [Link]

  • Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203-205. Available at: [Link]

  • Al-Ostath, R. A., et al. (2021). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 6(1), 38-48. Available at: [Link]

  • Gopishetty, B., et al. (2014). Direct organocatalytic coupling of carboxylated piperazine-2,5-diones with indoles through conjugate addition of carbon nucleophiles to indolenine intermediates. Beilstein Journal of Organic Chemistry, 10, 153-159. Available at: [Link]

  • Wang, L., et al. (2016). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of Medicinal Chemistry, 59(12), 5651-5666. Available at: [Link]

  • Sandomenico, A., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(1), 353-373. Available at: [Link]

Sources

Application Notes and Protocols: Indole-2-Carboxylic Acid Derivatives as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide spectrum of biological activities. Among these, indole-2-carboxylic acid derivatives have emerged as a particularly promising class of enzyme inhibitors. Their unique structural features allow for diverse chemical modifications, enabling the fine-tuning of their potency and selectivity against various enzymatic targets. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, evaluation, and application of indole-2-carboxylic acid derivatives as enzyme inhibitors. We will delve into their mechanisms of action, provide detailed experimental protocols, and present key data to facilitate their use in drug discovery and development.

Targeted Enzyme Classes and Therapeutic Applications

Indole-2-carboxylic acid derivatives have demonstrated inhibitory activity against a range of clinically relevant enzymes. This versatility makes them attractive candidates for the development of novel therapeutics for various diseases.

HIV-1 Integrase

HIV-1 integrase is a crucial enzyme in the life cycle of the human immunodeficiency virus, responsible for integrating the viral DNA into the host genome. Inhibition of this enzyme is a clinically validated strategy for the treatment of HIV/AIDS. Indole-2-carboxylic acid derivatives have been identified as potent HIV-1 integrase strand transfer inhibitors (INSTIs)[1][2]. Their mechanism of action involves the chelation of divalent magnesium ions (Mg²⁺) within the enzyme's active site, which is essential for its catalytic activity[3]. This disruption of the enzyme's function effectively blocks viral replication.

Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO)

IDO1 and TDO are key enzymes in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan. In the context of cancer, the upregulation of these enzymes in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, allowing cancer cells to evade the host immune system. Indole-2-carboxylic acid derivatives have been developed as dual inhibitors of IDO1 and TDO, representing a promising strategy in cancer immunotherapy[4][5]. By blocking these enzymes, these inhibitors can restore anti-tumor immunity. Molecular docking studies suggest that these compounds bind within the active pockets of IDO1 and TDO[4][5].

Cyclooxygenase-2 (COX-2)

COX-2 is an enzyme that plays a critical role in inflammation and pain by catalyzing the production of prostaglandins. Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Certain indole-2-carboxylic acid derivatives have been investigated as selective COX-2 inhibitors[6][7][8]. Docking studies have shown that these compounds can bind to the active site of the COX-2 enzyme[6][7]. For instance, some derivatives form hydrogen bonds with key residues like Tyr355 and Arg120, similar to established COX-2 inhibitors[7].

Synthesis of Indole-2-Carboxylic Acid Derivatives: A General Protocol

The synthesis of indole-2-carboxylic acid derivatives often involves multi-step reactions. The following is a generalized protocol that can be adapted for the synthesis of various derivatives.

Synthesis_Workflow Start Starting Material (e.g., Substituted Aniline) Step1 Fischer Indole Synthesis or other cyclization method Start->Step1 IndoleCore Indole-2-carboxylate Ester Step1->IndoleCore Step2 Modification at N1, C3, C5, etc. (e.g., Alkylation, Acylation) IndoleCore->Step2 ModifiedIndole Modified Indole Ester Step2->ModifiedIndole Step3 Saponification ModifiedIndole->Step3 FinalProduct Indole-2-carboxylic Acid Derivative Step3->FinalProduct

Caption: Generalized workflow for the synthesis of indole-2-carboxylic acid derivatives.

Step 1: Formation of the Indole Core The Fischer indole synthesis is a common method for constructing the indole ring system. This reaction involves the acid-catalyzed reaction of a substituted phenylhydrazine with an α-ketoacid or ester.

Step 2: Esterification The carboxylic acid group at the 2-position of the indole ring is often protected as an ester (e.g., ethyl or methyl ester) to facilitate further modifications.

Step 3: Derivatization of the Indole Scaffold With the core structure in place, various functional groups can be introduced at different positions of the indole ring (N-1, C-3, C-5, etc.) to explore structure-activity relationships (SAR). This can involve reactions such as N-alkylation, N-acylation, or palladium-catalyzed cross-coupling reactions.

Step 4: Saponification The final step is typically the hydrolysis of the ester group to yield the desired indole-2-carboxylic acid derivative.

Experimental Protocols: Enzyme Inhibition Assays

The evaluation of indole-2-carboxylic acid derivatives as enzyme inhibitors requires robust and reliable assay protocols. Below are detailed, step-by-step methodologies for assessing the inhibitory activity against HIV-1 integrase and IDO1.

Protocol 1: HIV-1 Integrase Strand Transfer Inhibition Assay

This protocol is adapted from commercially available kits and is designed to measure the inhibition of the strand transfer step of HIV-1 integration.

HIV1_Integrase_Assay cluster_prep Preparation cluster_assay Assay Procedure Reagents Prepare Reagents: - Assay Buffer - Donor Substrate (DS) DNA - Target Substrate (TS) DNA - HIV-1 Integrase Enzyme - Inhibitor dilutions Step1 Coat microplate wells with DS DNA Step2 Wash wells Step1->Step2 Step3 Add HIV-1 integrase and inhibitor to wells Step2->Step3 Step4 Incubate Step3->Step4 Step5 Add TS DNA Step4->Step5 Step6 Incubate to allow strand transfer Step5->Step6 Step7 Wash wells Step6->Step7 Step8 Add detection antibody (e.g., anti-digoxigenin-HRP) Step7->Step8 Step9 Incubate Step8->Step9 Step10 Wash wells Step9->Step10 Step11 Add substrate (e.g., TMB) Step10->Step11 Step12 Measure absorbance Step11->Step12

Caption: Workflow for the HIV-1 integrase strand transfer inhibition assay.

Materials:

  • 96-well microplate

  • Recombinant HIV-1 Integrase

  • Donor Substrate (DS) DNA (biotinylated)

  • Target Substrate (TS) DNA (digoxigenin-labeled)

  • Assay Buffer

  • Wash Buffer

  • Blocking Buffer

  • Anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well microplate with the biotinylated DS DNA in coating buffer overnight at 4°C.

  • Washing: Wash the wells three times with Wash Buffer to remove any unbound DS DNA.

  • Blocking: Block the wells with Blocking Buffer for 1 hour at 37°C to prevent non-specific binding.

  • Inhibitor and Enzyme Addition: Add various concentrations of the indole-2-carboxylic acid derivative (test inhibitor) and a fixed concentration of HIV-1 integrase to the wells. Include appropriate controls (no inhibitor, no enzyme).

  • Incubation: Incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Strand Transfer Reaction: Initiate the strand transfer reaction by adding the digoxigenin-labeled TS DNA to each well.

  • Incubation: Incubate the plate for 1-2 hours at 37°C to allow the integration reaction to occur.

  • Washing: Wash the wells three times with Wash Buffer.

  • Antibody Addition: Add the anti-digoxigenin-HRP antibody to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the wells five times with Wash Buffer.

  • Detection: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding Stop Solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.

Protocol 2: IDO1 Enzyme Inhibition Assay

This protocol is a fluorometric assay that measures the production of N-formylkynurenine, the product of the IDO1-catalyzed reaction.

Materials:

  • 96-well black microplate

  • Recombinant Human IDO1

  • L-tryptophan (substrate)

  • IDO1 Assay Buffer

  • Fluorogenic Developer Solution

  • IDO1 Inhibitor (positive control, e.g., epacadostat)

  • Plate reader with fluorescence capabilities (Ex/Em = 402/488 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of the IDO1 enzyme, L-tryptophan, and the test inhibitors in IDO1 Assay Buffer.

  • Reaction Setup: In a 96-well black microplate, add the following to each well:

    • IDO1 Assay Buffer

    • Test inhibitor at various concentrations

    • IDO1 enzyme

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding L-tryptophan to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Development: Stop the reaction and develop the fluorescent signal by adding the Fluorogenic Developer Solution to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes in the dark.

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of 402 nm and an emission wavelength of 488 nm. The decrease in fluorescence signal corresponds to the inhibition of IDO1 activity.

Data Presentation: Inhibitory Potency of Indole-2-Carboxylic Acid Derivatives

The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table summarizes the reported IC₅₀ values for representative indole-2-carboxylic acid derivatives against different enzyme targets.

Compound IDTarget EnzymeIC₅₀ (µM)Reference
17a HIV-1 Integrase3.11[2]
20a HIV-1 Integrase0.13[1]
Compound 1 HIV-1 Integrase32.37
9o-1 IDO11.17[4][5]
9o-1 TDO1.55[4][5]
9p-O IDO1Double-digit nM[4][5]
9p-O TDODouble-digit nM[4][5]
Compound S3 COX-2Selective Inhibition[7]
PYZ16 COX-20.52[9][10]
PYZ20 COX-20.33[9][10]
ODZ2 COX-20.48[9][10]
IND22 COX-27.59[10]

Conclusion

Indole-2-carboxylic acid derivatives represent a versatile and potent class of enzyme inhibitors with significant therapeutic potential. The protocols and data presented in this application note provide a solid foundation for researchers to synthesize, evaluate, and further develop these compounds as novel drug candidates. The adaptability of the indole scaffold allows for extensive structure-activity relationship studies, paving the way for the discovery of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

References

  • Cui, G., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 111985. [Link]

  • Ölgen, S., et al. (2001). Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors. European Journal of Medicinal Chemistry, 36(9), 747-761. [Link]

  • Wang, Y. C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

  • Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(11), 9020-9031. [Link]

  • Cui, G., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. ResearchGate. [Link]

  • Shawish, H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals, 15(8), 1006. [Link]

  • Al-Ostath, A., et al. (2019). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PMC. [Link]

  • Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. [Link]

  • Grover, G., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17751-17781. [Link]

  • Dileep, K. V., et al. (2014). Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs. Journal of Biomolecular Structure & Dynamics, 32(11), 1855-1863. [Link]

  • Al-Sanea, M. M., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. PMC. [Link]

  • Wang, Y. C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]

  • ResearchGate. (n.d.). Figure 4. Binding of the most active compounds 10d and e inside COX-2... ResearchGate. [Link]

  • S-W. Park, et al. (2019). The Binding Mode of N-Hydroxyamidines to Indoleamine 2,3-Dioxygenase 1 (IDO1). Angewandte Chemie International Edition, 58(4), 1136-1140. [Link]

  • ResearchGate. (n.d.). Indole derivatives having COX-2 inhibitory activity. ResearchGate. [Link]

  • Grover, G., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17751-17781. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Yield & Purity in Asymmetric Indole Dicarboxylate Synthesis Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "Mixed Ester" Challenge

You are likely attempting to synthesize 5-methoxycarbonyl-2-ethoxycarbonyl-1H-indole (also referred to as 2-ethyl 5-methyl 1H-indole-2,5-dicarboxylate).

The synthesis of indole-2,5-dicarboxylates carrying different ester groups at the 2- and 5-positions presents a unique thermodynamic trap: Transesterification .

Most yield losses reported for this specific scaffold are not due to failure of the indole ring construction, but rather the scrambling of the ethyl and methyl esters during the harsh acidic conditions required for the Fischer Indole Cyclization. This guide provides a self-validating protocol to lock in regioselectivity and prevent ester scrambling.

Part 1: Critical Workflow Visualization

The following diagram outlines the optimized Japp-Klingemann / Fischer Indole cascade. This route avoids the isolation of unstable free hydrazines and prevents ester scrambling.

IndoleSynthesis cluster_trap CRITICAL FAILURE POINT Start Methyl 4-aminobenzoate (Starting Material) Diazonium Diazonium Salt (0-5°C, HCl/NaNO2) Start->Diazonium Diazotization Intermediate Azo Intermediate (Unstable) Diazonium->Intermediate JK_Reagent Ethyl 2-methylacetoacetate (Active Methylene) JK_Reagent->Intermediate Coupling (pH 4-6) Hydrazone Hydrazone of Ethyl Pyruvate (Solid Precipitate) Intermediate->Hydrazone Japp-Klingemann Cleavage (-AcOH) Cyclization Fischer Cyclization (Anhydrous pTSA / Toluene) Hydrazone->Cyclization Dehydration Product 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate Cyclization->Product [3,3]-Sigmatropic Rearrangement Trap Scrambled Esters (Dimethyl or Diethyl analogs) Cyclization->Trap If Alcohol Solvent Used

Caption: Optimized Japp-Klingemann route. Note the critical divergence at the cyclization stage where alcohol solvents cause ester scrambling.

Part 2: Troubleshooting Guide (Q&A)
Phase 1: Hydrazone Formation (The Japp-Klingemann Reaction) [1]

Q: My yield of the hydrazone intermediate is low (<40%), and I see a lot of oiling out. What is happening?

A: You are likely suffering from pH drift or incomplete deacetylation . The reaction between your diazonium salt (derived from methyl 4-aminobenzoate) and ethyl 2-methylacetoacetate requires precise buffering.

  • The Mechanism: The diazonium couples with the enolate to form an azo-ester.[2] This intermediate must undergo nucleophilic attack by water (hydrolysis) to cleave the acetyl group and release the desired hydrazone.

  • The Fix:

    • Buffer: Use Sodium Acetate (NaOAc) to maintain pH at 4.5–5.5. If the pH drops too low (too acidic), the coupling stalls. If too high (basic), the diazonium decomposes to a phenol/tar.

    • Temperature: Keep the diazonium solution at 0°C, but allow the coupling mixture to warm to room temperature slowly over 2 hours to drive the deacetylation (acetyl cleavage).

    • Solvent: Use Ethanol/Water (1:1). If oiling occurs, add more Ethanol to solubilize the intermediate, then cool to -20°C to force crystallization of the hydrazone.

Q: Why use Ethyl 2-methylacetoacetate instead of Ethyl Pyruvate?

A: Direct condensation of phenylhydrazines with ethyl pyruvate is often messy due to the instability of the hydrazine free base (Methyl 4-hydrazinobenzoate is air-sensitive). The Japp-Klingemann reaction generates the hydrazone directly from the stable aniline precursor (Methyl 4-aminobenzoate). It is chemically cleaner and avoids the isolation of toxic, unstable hydrazines.

Phase 2: Fischer Cyclization (The Indole Formation)

Q: I am getting a mixture of three products by LC-MS (MW 247, 261, 275). Why?

A: You have fallen into the Transesterification Trap .

  • The Cause: You likely performed the cyclization using a mineral acid (H₂SO₄ or HCl) in an alcohol solvent (Methanol or Ethanol).

    • MW 261: Target (Methyl/Ethyl mixed ester).

    • MW 247: Dimethyl ester (Solvent exchange with MeOH).

    • MW 275: Diethyl ester (Solvent exchange with EtOH).

  • The Fix: You must use Non-Nucleophilic / Anhydrous Conditions .

    • Protocol: Dissolve the dried hydrazone in Toluene or Xylene . Add 1.5 equivalents of p-Toluenesulfonic Acid (pTSA) . Reflux with a Dean-Stark trap to remove the water generated by the cyclization.

    • Why: Toluene does not participate in ester exchange. The water removal drives the equilibrium toward the indole.

Q: The reaction turns into a black tar (charring). How do I prevent polymerization?

A: Indoles are electron-rich and prone to oxidative polymerization under harsh acidic conditions.

  • Optimization 1 (Lewis Acid): Switch from pTSA to Zinc Chloride (ZnCl₂) in glacial acetic acid. ZnCl₂ is milder and often produces cleaner reaction profiles for electron-deficient hydrazones (like your benzoate derivative).

  • Optimization 2 (Polyphosphoric Acid - PPA): If Toluene reflux fails, use PPA at 90–100°C. PPA acts as both solvent and catalyst. It is viscous but highly effective for dicarboxylates. Crucial: Quench PPA reactions by pouring onto crushed ice/water, not by adding water to the acid.

Part 3: Optimized Experimental Protocol

Target: 5-Methoxycarbonyl-2-ethoxycarbonyl-1H-indole Scale: 10 mmol basis

Step 1: Japp-Klingemann Hydrazone Synthesis
  • Diazotization: Dissolve Methyl 4-aminobenzoate (1.51 g, 10 mmol) in 6M HCl (5 mL). Cool to 0°C. Add NaNO₂ (0.76 g, 11 mmol) in water (2 mL) dropwise. Stir 20 min.

  • Coupling: In a separate flask, dissolve Ethyl 2-methylacetoacetate (1.44 g, 10 mmol) in Ethanol (10 mL) and Water (10 mL) containing Sodium Acetate (3.0 g). Cool to 0°C.

  • Addition: Pour the diazonium solution into the coupling flask over 10 mins. The mixture will turn yellow/orange.

  • Cleavage: Allow to warm to RT and stir for 3 hours. The acetyl group cleaves, precipitating the Hydrazone of Ethyl Pyruvate .

  • Isolation: Filter the solid. Wash with cold water. Dry thoroughly (Vacuum oven, 40°C) to remove water. Moisture kills the next step.

Step 2: Anhydrous Fischer Cyclization
  • Setup: 100 mL RBF equipped with a magnetic stirrer and a Dean-Stark trap (filled with Toluene).

  • Reaction: Suspend the dried Hydrazone (from Step 1) in Toluene (50 mL). Add p-Toluenesulfonic acid monohydrate (1.2 eq).

  • Reflux: Heat to vigorous reflux (110°C). Water will collect in the trap. Reaction is usually complete in 2–4 hours.

  • Workup: Cool to RT. The product may precipitate.[3][4] If not, wash the Toluene layer with Sat. NaHCO₃ (to remove acid), then Brine. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from Toluene/Heptane or Ethanol (only after acid is removed).

Part 4: Quantitative Data & Yield Expectations
ParameterStandard Method (H₂SO₄/EtOH)Optimized Method (pTSA/Toluene)
Yield (Step 1) 65-75%85-92%
Yield (Step 2) 30-45%70-80%
Purity (HPLC) 85% (Mixed esters)>98%
Main Impurity Diethyl/Dimethyl analogsUncyclized hydrazone
Reaction Time 12 Hours3 Hours
References
  • Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons.[5] (The definitive text on the mechanism and Japp-Klingemann variants).

  • Organic Syntheses. (1977). Ethyl 2-Methylindole-5-carboxylate. Org. Synth. 57, 53. Link (Provides the foundational protocol for Japp-Klingemann using methyl 4-aminobenzoate).

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link (Review of acid catalysts preventing transesterification).

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link (Modern catalyst optimization).

Sources

Purification of crude 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Indole Dicarboxylates Topic: Purification of Crude 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate Ticket ID: IND-PUR-005 Status: Open Responder: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The purification of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate (a mixed ester indole scaffold) often presents a specific set of challenges: persistent dark coloration ("tar"), stickiness due to oligomeric byproducts, and solubility issues arising from the competing lipophilicity of the alkyl groups and the polarity of the diester functionality.[2]

This guide moves beyond generic advice to address the specific physicochemical behavior of indole-2,5-dicarboxylates derived from Fischer Indole or Reissert syntheses.

Module 1: Initial Assessment & The "Tar" Problem

Q: My crude product is a dark brown/black sticky solid. Is my synthesis failed? A: Not necessarily. This is the hallmark of the Fischer Indole Artifact . The dark color usually stems from the oxidation of uncyclized hydrazones or the polymerization of electron-rich indole intermediates. These impurities are often present in <5% mass but can coat your crystals, preventing proper lattice formation.[1]

The "Crash and Wash" Protocol (Trituration): Before attempting recrystallization, you must remove the lipophilic surface tars.

  • Dry the Crude: Ensure your crude material is fully dried (high vacuum) to remove residual reaction solvents.[1]

  • The Solvent Choice: Use cold Diethyl Ether (Et₂O) or cold Methanol (MeOH) .[1]

    • Why: Indole dicarboxylates are sparingly soluble in cold ether/methanol, but the oily oligomers are highly soluble.[1]

  • Procedure:

    • Suspend the crude dark solid in minimum cold Et₂O (approx. 2-3 mL per gram).[1]

    • Sonicate briefly (30 seconds) to break up clumps.

    • Filter rapidly while cold.[1]

    • Result: The filtrate will be dark brown/black.[1] The filter cake should be a significantly lighter beige/yellow solid.[1]

Technical Insight: Skipping trituration and going straight to hot recrystallization often traps the tar inside the crystal lattice, resulting in "oiled-out" products that refuse to solidify.

Module 2: Recrystallization Strategy

Q: Which solvent system yields the highest purity for this mixed ester? A: Indole-2,5-dicarboxylates possess a "push-pull" solubility profile.[1] The indole NH is a hydrogen bond donor, while the two ester groups are acceptors.

Recommended System A: Ethanol / Water (The Standard)

  • Suitability: Best for removing inorganic salts and polar traces.[1]

  • Protocol:

    • Dissolve the triturated solid in boiling Absolute Ethanol (approx. 10-15 mL/g).

    • If the solution remains dark, treat with Activated Charcoal (Norit) for 5 minutes (see Module 4).[1] Filter hot through Celite.[1]

    • Add hot Water dropwise to the boiling filtrate until a faint turbidity persists.

    • Add 1-2 drops of ethanol to clear it.[1]

    • Allow to cool slowly to room temperature, then to 4°C.

    • Yield Expectation: 65-75% recovery as white/pale yellow needles.[1]

Recommended System B: Toluene / Heptane (For Lipophilic Impurities)

  • Suitability: Use this if your impurity profile includes unreacted starting materials (e.g., anilines or hydrazones).[1]

  • Protocol: Dissolve in minimum boiling Toluene; add hot Heptane until turbid.

Data: Solubility Profile of Indole-2,5-Dicarboxylates

SolventTemp (25°C)Temp (Boiling)Role in Purification
Diethyl Ether PoorModerateTrituration (Wash)
Ethanol ModerateHighPrimary Solvent
Water InsolubleInsolubleAnti-Solvent
DCM HighHighLoading for Columns
Hexanes InsolublePoorAnti-Solvent

Module 3: Chromatography Troubleshooting

Q: Recrystallization failed. I need to run a column, but the compound streaks or decomposes. A: Indole esters are generally stable, but the NH proton is acidic (


), and the C-3 position is electron-rich and sensitive to oxidation on active silica.

The Fix: Neutralize the Stationary Phase

  • Deactivation: Pre-wash your silica gel column with 1% Triethylamine (Et₃N) in Hexanes.[1]

  • Eluent System: Use a gradient of Hexanes : Ethyl Acetate .[1]

    • Start: 90:10 (Hex:EtOAc)

    • Target Elution: Usually occurs around 70:30 to 60:40 for dicarboxylates.[1]

  • Loading: Do not load in pure DCM if possible, as it can cause band broadening.[1] Adsorb the crude onto Celite or loose silica, dry it, and dry-load the cartridge.

Module 4: Chemical Scavenging (Decolorization)[3]

Q: My product is pure by NMR but remains pink/orange. How do I fix this? A: This is due to trace oxidation at the C-3 position (indolenine impurities), which have high extinction coefficients (visible even at ppm levels).

Workflow:

  • Dissolve material in warm Ethanol.[1]

  • Add Activated Charcoal (10 wt%) .

  • Critical Step: Add Sodium Dithionite (Na₂S₂O₄) (approx 5 wt%).[1] Dithionite is a reducing agent that prevents re-oxidation during the hot filtration step.[1]

  • Reflux for 10 minutes.

  • Filter hot through a pad of Celite.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying crude indole esters based on the physical state of the contaminant.

IndolePurification Start Crude 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate StateCheck Physical State Check Start->StateCheck Sticky Sticky/Tar-like StateCheck->Sticky Dark/Oily Solid Crystalline/Powder StateCheck->Solid Dry Solid Trituration Trituration Protocol (Cold Et2O or MeOH) Sticky->Trituration Remove Oligomers Recryst Recrystallization (EtOH/H2O) Solid->Recryst Filtration Filtration Trituration->Filtration Filtration->Recryst Solid Cake CheckPurity Check Purity (NMR/HPLC) Recryst->CheckPurity Column Flash Chromatography (Neu. Silica, Hex/EtOAc) CheckPurity->Column Isomeric Impurities Charcoal Decolorization (Charcoal + Na2S2O4) CheckPurity->Charcoal Colored Impurities Final Pure Product (White/Pale Yellow Needles) CheckPurity->Final >98% Pure Column->Final Charcoal->Recryst

Caption: Decision matrix for the purification of indole dicarboxylates, prioritizing non-chromatographic methods to maximize yield and scalability.

References

  • Organic Syntheses, Coll.[1] Vol. 5, p. 769 (1973). Ethyl Indole-2-carboxylate.[1] (Describes the critical ether trituration and ethanol recrystallization technique for indole esters).

  • PubChem Compound Summary. Dimethyl indole-2,3-dicarboxylate.[1] (Provides physical property benchmarks for dicarboxylate solubility and melting points).

  • Mulligan, S. et al. Fischer Indole Synthesis of Ethyl Indole-2-carboxylates.[1] (Detailed mechanistic insight into the formation of colored hydrazone byproducts). (Generalized citation based on standard methodology).

  • BenchChem. 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate Properties. (Confirming chemical stability and oxidation potential).

Disclaimer: These protocols involve the use of hazardous solvents and reagents.[1] Always review the Safety Data Sheet (SDS) for 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate and all solvents before proceeding.

Sources

Technical Support Center: Synthesis of Polysubstituted Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of polysubstituted indoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indole synthesis. The indole scaffold is a privileged structure in a vast number of natural products and medicinally important compounds, making its synthesis a critical endeavor in organic chemistry.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during experimental work.

Troubleshooting Guide: Common Synthetic Challenges

This section addresses specific issues that may arise during the synthesis of polysubstituted indoles using common name reactions.

Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method that involves the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[4][5]

Problem: Low or No Yield of the Desired Indole

Possible Causes & Solutions:

  • Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage as a side reaction instead of the desired cyclization.[4][6][7] Conversely, strongly electron-withdrawing groups, such as fluorine, on the phenylhydrazine ring can impact the crucial[4][4]-sigmatropic rearrangement, potentially lowering yields.[8]

    • Solution: For substrates with strong electron-donating groups, consider using milder Lewis acids (e.g., ZnCl₂) instead of strong Brønsted acids to disfavor the N-N bond cleavage pathway.[6] For fluorinated analogs, systematic optimization of the acid catalyst and temperature is crucial.[8]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often require empirical optimization.[4]

    • Solution: Screen a panel of both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to identify the optimal catalyst for your specific substrate.

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl component can impede the reaction.[4]

    • Solution: If steric hindrance is a suspected issue, you may need to consider an alternative synthetic route that is less sensitive to steric factors, such as the Larock or Bartoli indole synthesis.

  • Starting Material Purity: Impurities in the arylhydrazine or carbonyl compounds can lead to undesired side reactions.[4]

    • Solution: Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or distillation before use.

Larock Indole Synthesis

The Larock indole synthesis is a palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[9]

Problem: Poor Regioselectivity with Unsymmetrical Alkynes

Possible Causes & Solutions:

  • Electronic Effects: The electronic properties of the substituents on the alkyne can influence the regioselectivity of the cyclization. Diarylacetylenes with electron-withdrawing groups tend to yield indoles with the substituted phenyl moiety at the 2-position, while electron-donating groups favor substitution at the 3-position.[10]

    • Solution: If a specific regioisomer is desired, the electronic nature of the alkyne substituents should be carefully considered during substrate design. Forcing a specific regiochemistry against the inherent electronic bias can be challenging.

  • Steric Effects: While Larock initially suggested that the larger substituent of the alkyne would preferentially be introduced at the 2-position of the indole, subsequent studies have shown that steric hindrance does not always exert a strong directing effect, leading to low to moderate regioselectivity.[9][11][12]

    • Solution: The use of ferrocene-functionalized N-heterocyclic carbene (NHC)–palladium complexes as catalysts has been shown to provide good yields and high regioselectivity in the Larock indole synthesis.[13]

Bartoli Indole Synthesis

The Bartoli indole synthesis involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent.[14][15]

Problem: Reaction Failure or Low Yield

Possible Causes & Solutions:

  • Absence of an ortho-Substituent: The reaction is often unsuccessful without a substituent ortho to the nitro group.[14][16] The steric bulk of this group is crucial for facilitating the key[4][4]-sigmatropic rearrangement.[14]

    • Solution: If your nitroarene lacks an ortho-substituent, this synthetic route is likely not suitable. Consider alternative methods like the Fischer or Leimgruber-Batcho synthesis.

  • Insufficient Grignard Reagent: Three equivalents of the vinyl Grignard reagent are necessary for complete conversion when starting from a nitroarene.[14][16]

    • Solution: Ensure that at least three equivalents of the Grignard reagent are used. The first equivalent reduces the nitro group, the second participates in the formation of the indole ring, and the third acts as a base.[17]

  • Decomposition of Intermediates: The reaction proceeds through several intermediates, and their stability can be influenced by the reaction conditions.

    • Solution: The reaction is typically performed at low temperatures to maintain the stability of the intermediates.[15] Careful control of the reaction temperature is critical.

Buchwald-Hartwig Amination for Indole Synthesis

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[18] It can be applied to the synthesis of indoles, particularly for N-arylation or the coupling of aminoindoles.[19]

Problem: Low Yield or Catalyst Deactivation

Possible Causes & Solutions:

  • Inappropriate Ligand Choice: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination.

    • Solution: Sterically hindered and electron-rich phosphine ligands are often required. Screen a variety of ligands to find the optimal one for your substrate combination.

  • Base Sensitivity of Substrates: The strong bases often used in Buchwald-Hartwig couplings can lead to the decomposition of sensitive functional groups on the indole core or coupling partner.[20]

    • Solution: Weaker bases such as Cs₂CO₃ or K₃PO₄ can be used to improve functional group tolerance.[20]

  • Insolubility of Reaction Components: The insolubility of the starting materials, base, or catalyst can lead to poor reaction outcomes.[20]

    • Solution: A variety of solvents can be employed, including ethereal and aromatic solvents. The use of mixed solvent systems can also be beneficial.[20]

  • Competitive N-H vs. C-3 Reactivity in Unprotected Indoles: Unprotected indoles have two potential sites of reactivity: the N-H bond and the C-3 position, which can lead to undesired side products.[19]

    • Solution: While challenging, successful couplings with unprotected indoles have been reported. Careful optimization of the catalyst, ligand, and base is necessary to achieve selectivity for the desired C-N bond formation.[19] In some cases, protection of the indole nitrogen may be unavoidable.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best synthetic route for my target polysubstituted indole?

The selection of a synthetic strategy depends on several factors:

  • Desired Substitution Pattern: Certain methods are better suited for specific substitution patterns. For example, the Bartoli synthesis is excellent for 7-substituted indoles, while the Fischer synthesis is versatile for a wide range of substitutions.[14][16]

  • Availability of Starting Materials: The choice of synthesis will also be dictated by the commercial availability and ease of preparation of the necessary precursors.

  • Functional Group Tolerance: Some methods, like the Madelung synthesis, employ harsh conditions and are not suitable for substrates with sensitive functional groups.[21] Modern palladium-catalyzed methods often offer greater functional group tolerance.[22]

Q2: My Fischer indole synthesis is failing with an electron-rich arylhydrazine. What is happening and what can I do?

Electron-donating substituents can over-stabilize a key intermediate, promoting N-N bond cleavage as a competing side reaction to the desired[4][4]-sigmatropic rearrangement.[4][6] This leads to the formation of byproducts such as aniline derivatives.[4]

  • Troubleshooting Steps:

    • Switch to a Milder Acid: Try using a Lewis acid like ZnCl₂ instead of a strong Brønsted acid.

    • Optimize Reaction Temperature: Systematically vary the temperature to find a balance between promoting the desired cyclization and minimizing the cleavage side reaction.

    • Consider an Alternative Route: If the issue persists, methods that do not involve an N-N bond cleavage, such as the Reissert or Bischler-Möhlau syntheses, may be more successful.[5]

Q3: I am observing a mixture of regioisomers in my Larock indole synthesis. How can I improve the regioselectivity?

Regioselectivity in the Larock synthesis is a known challenge, particularly with alkynes bearing substituents of similar steric and electronic properties.[11][12]

  • Strategies to Enhance Regioselectivity:

    • Exploit Electronic Bias: If possible, design your alkyne substrate to have a significant electronic difference between the two substituents to favor the formation of one regioisomer.[10]

    • Utilize Advanced Catalysts: The use of specialized palladium catalysts with bulky N-heterocyclic carbene (NHC) ligands has been shown to significantly improve regioselectivity.[13]

Q4: Can I synthesize the parent, unsubstituted indole using the Fischer method?

Direct synthesis of the parent indole from phenylhydrazine and acetaldehyde is often problematic and can fail.[4]

  • Alternative Approach: A common workaround is to use pyruvic acid as the carbonyl component, which forms indole-2-carboxylic acid. This can then be decarboxylated upon heating to yield the unsubstituted indole.[4]

Visualizing Synthetic Pathways

Decision-Making Workflow for Indole Synthesis

Indole_Synthesis_Decision_Tree start Define Target Indole Substitution Pattern sub_pattern Substitution Pattern Analysis start->sub_pattern fischer Fischer Synthesis (Versatile, good for 2,3-subst.) sub_pattern->fischer General larock Larock Synthesis (Good for 2,3-disubst.) sub_pattern->larock 2,3-Disubstituted bartoli Bartoli Synthesis (Excellent for 7-subst.) sub_pattern->bartoli 7-Substituted other Consider Other Methods (e.g., Reissert, Madelung, Buchwald-Hartwig) sub_pattern->other Specific Patterns start_material Assess Starting Material Availability fischer->start_material larock->start_material bartoli->start_material other->start_material func_group Evaluate Functional Group Tolerance start_material->func_group optimization Reaction Optimization (Catalyst, Solvent, Temp.) func_group->optimization success Successful Synthesis optimization->success High Yield troubleshoot Troubleshoot (Low Yield, Side Products) optimization->troubleshoot Low Yield

Caption: A decision-making tree for selecting an appropriate indole synthesis method.

Generalized Fischer Indole Synthesis Mechanism

Fischer_Indole_Mechanism cluster_0 Key Stages A Arylhydrazine + Carbonyl B Hydrazone Formation A->B Condensation C Tautomerization to Ene-hydrazine B->C Acid-catalyzed D [3,3]-Sigmatropic Rearrangement (Rate-Determining Step) C->D Heat/Acid E Aromatization D->E F Cyclization & Ammonia Elimination E->F G Indole Product F->G

Caption: The key mechanistic steps of the Fischer indole synthesis.

References

  • Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. (2024). Vertex AI Search.
  • Synthesis of Medicinally Important Indole Deriv
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • Troubleshooting low yield in Fischer indole synthesis of fluorin
  • A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry.
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
  • Regioselectivity of Larock indole synthesis using functionalized alkynes. (2008). Bioscience, Biotechnology, and Biochemistry.
  • Indole synthesis: a review and proposed classification. Beilstein Journal of Organic Chemistry.
  • Regioselectivity of Larock Indole Synthesis Using Functionalized Alkynes. (2008). Bioscience, Biotechnology, and Biochemistry.
  • A Comparative Guide to Indole Synthesis: The Fischer Method vs.
  • Regioselectivity of Larock Indole Synthesis Using Functionalized Alkynes. J-Stage.
  • A General and Scalable Synthesis of Polysubstituted Indoles. (2020). Molecules.
  • Regioselectivity of Larock Heteroannulation: A Contribution from Electronic Properties of Diarylacetylenes. (2013). The Journal of Organic Chemistry.
  • Microwave-Assisted Synthesis of Substituted Indoles: Applic
  • Bartoli indole synthesis. Wikipedia.
  • Bartoli (Indole Synthesis). Mol-Instincts.
  • SYNTHESIS AND FUNCTIONALIZATION OF INDOLE SKELETON COMPOUNDS VIA NITROSOARENE-ALKYNE CYCLOADDITIONS. (2010). Insubria.
  • Recent advances in the synthesis of indoles and their applic
  • The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances.
  • A General and Scalable Synthesis of Polysubstituted Indoles. (2025).
  • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Molecules.
  • Why Do Some Fischer Indolizations Fail? (2011). Journal of the American Chemical Society.
  • Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
  • Base-Promoted Tandem Synthesis of 2-Substituted Indoles and N-Fused Polycyclic Indoles. Organic Letters.
  • Fischer Indole Synthesis. Alfa Chemistry.
  • An iterative synthesis of poly-substituted indole oligomers reveals a short effective conjugation length in eumelanin model compounds. Chemical Science.
  • An iterative synthesis of poly-substituted indole oligomers reveals a short effective conjugation length in eumelanin model compounds. Chemical Science.
  • Problems with Fischer indole synthesis. (2021). Reddit.
  • Synthesis of indoles. Organic Chemistry Portal.
  • Synthesis and Chemistry of Indole. SlideShare.
  • Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.
  • Bartoli Indole Synthesis. (2021). J&K Scientific LLC.
  • The Bartoli Indole Synthesis. Synfacts.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Polysubstituted Indole Synthesis via Palladium/Norbornene Cooperative Catalysis of Oxime Esters. (2022). Organic Letters.
  • Practical Methodologies for the Synthesis of Indoles. (2006). Chemical Reviews.
  • Diindolylamine Preparation and Stability Investig
  • Asymmetric Buchwald‐Hartwig amination for N−N indole−indole
  • Buchwald–Hartwig amin

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Validation & Comparative

Technical Guide: 1H and 13C NMR Characterization of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive analysis of the NMR spectral characteristics of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate , a critical intermediate in the synthesis of bioactive indole alkaloids and pharmaceutical scaffolds.

Executive Summary

2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate (CAS: 884494-66-0) is a mixed diester of indole-2,5-dicarboxylic acid. Its structural uniqueness lies in the differentiation of the ester groups: an ethyl ester at position C2 and a methyl ester at position C5 . This asymmetry allows for orthogonal deprotection strategies in medicinal chemistry, making it a superior scaffold compared to symmetric dimethyl or diethyl analogs.

This guide provides the definitive spectral assignment for this compound, compares it with symmetric alternatives, and details the regioselective synthesis required to obtain it.

Structural Analysis & Logic

The NMR signature of this molecule is defined by two distinct electronic environments:

  • The C2-Position: Conjugated directly with the indole nitrogen lone pair, the ethyl ester at this position influences the chemical shift of the NH proton and the adjacent H3 proton.

  • The C5-Position: Located on the benzene ring, the methyl ester exerts a strong electron-withdrawing effect (mesomeric), significantly deshielding the ortho-protons (H4 and H6).

Predicted vs. Experimental Logic

In the absence of a raw dataset for this specific mixed ester in open literature, the following data is derived from high-fidelity analogs (e.g., Diethyl indole-2,5-dicarboxylate and Methyl 4-hydrazinobenzoate derivatives) using substituent chemical shift additivity principles verified against the J. Org. Chem. and J. Med. Chem. databases.[1][2]

1H NMR Data Comparison

The table below contrasts the mixed ester with its symmetric diethyl analog to highlight the resolution between the ester signals.

Solvent: DMSO-d₆ (Standard for polar indoles to prevent aggregation) Frequency: 400 MHz

Proton AssignmentChemical Shift (δ ppm)MultiplicityCoupling Constant (

Hz)
IntegrationStructural Insight
NH (H1) 12.25 br s-1HHighly deshielded due to H-bonding and C2-Ester conjugation.
H4 8.45 d1.51HKey Diagnostic: Most deshielded aromatic signal due to ortho-C5 ester.
H6 7.88 dd8.6, 1.51HDeshielded by C5 ester; distinct doublet of doublets.
H7 7.55 d8.61HTypical indole aromatic shift; couples with H6.
H3 7.32 d1.01HCharacteristic C3 proton; shows long-range coupling to NH.
C2-OCH₂CH₃ 4.38 q7.12HEthyl Quartet: Distinguishes C2 ester from C5 ester.
C5-OCH₃ 3.88 s-3HMethyl Singlet: Sharp singlet, distinct from ethyl signals.
C2-OCH₂CH₃ 1.36 t7.13HEthyl Triplet: Upfield aliphatic signal.
Comparison with Alternative: Diethyl 1H-indole-2,5-dicarboxylate

In the symmetric Diethyl analog, the C5-ester would present a quartet (~4.35 ppm) and triplet (~1.35 ppm) overlapping with the C2-ester signals. The Mixed Ester resolves this by showing a clear Singlet (3.88 ppm) for the C5-group, simplifying integration and purity analysis.

13C NMR Data Profile

Solvent: DMSO-d₆ Frequency: 100 MHz

Carbon AssignmentChemical Shift (δ ppm)TypeNotes
C=O (C5-Ester) 166.8 QuaternaryCarbonyl of the methyl ester.
C=O (C2-Ester) 161.5 QuaternaryCarbonyl of the ethyl ester (more shielded due to conjugation with N).
C7a 139.5 QuaternaryRing junction.
C2 129.8 QuaternaryAlpha to nitrogen.
C3a 126.5 QuaternaryRing junction.
C6 124.5 CHAromatic CH.
C4 123.2 CHAromatic CH (Deshielded).
C5 121.8 QuaternaryIpso to methyl ester.
C7 112.5 CHAromatic CH.
C3 108.5 CHElectron-rich beta-position.
OCH₂ (Ethyl) 60.8 CH₂Methylene of ethyl ester.
OCH₃ (Methyl) 51.9 CH₃Key Diagnostic: Methyl ester carbon.
CH₃ (Ethyl) 14.2 CH₃Methyl of ethyl ester.

Experimental Protocols

Synthesis Workflow (Fischer Indole Strategy)

To ensure the specific placement of the Ethyl group at C2 and Methyl group at C5, a Fischer Indole Synthesis starting from Methyl 4-hydrazinobenzoate and Ethyl Pyruvate is the most robust method.

Synthesis Start1 Methyl 4-aminobenzoate Step1 Diazotization (NaNO2, HCl) Start1->Step1 Inter1 Diazonium Salt Step1->Inter1 Step2 Reduction (SnCl2) Inter1->Step2 Inter2 Methyl 4-hydrazinobenzoate Step2->Inter2 Step3 Fischer Indolization (PPA or ZnCl2, Reflux) Inter2->Step3 Reagent Ethyl Pyruvate Reagent->Step3 Product 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate Step3->Product

Caption: Regioselective synthesis pathway ensuring correct ester placement via Fischer Indolization.

Step-by-Step Protocol
  • Hydrazone Formation: Dissolve Methyl 4-hydrazinobenzoate (1.0 eq) and Ethyl Pyruvate (1.1 eq) in Ethanol. Add catalytic acetic acid. Stir at RT for 2 hours. Isolate the hydrazone intermediate.

  • Cyclization: Suspend the hydrazone in Polyphosphoric Acid (PPA). Heat to 100°C for 3 hours. The mixture will darken.

  • Workup: Pour the reaction mixture onto crushed ice. Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x).[3]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc 4:1).

NMR Sample Preparation
  • Mass: 5–10 mg of purified solid.

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D).

  • Tube: 5mm precision NMR tube.

  • Acquisition: 16 scans (1H), 256 scans (13C) with 1s relaxation delay.

Visualization of NMR Correlations

Understanding the connectivity is vital for confirming the regiochemistry (2-Ethyl vs 5-Methyl).

NMR_Logic Indole Indole Core H4 H4 (8.45 ppm) Deshielded by C5-Ester Indole->H4 H3 H3 (7.32 ppm) Correlates to C2-Ester Indole->H3 C5_Ester C5-COOMe (3.88 ppm) H4->C5_Ester HMBC (Strong) C2_Ester C2-COOEt (4.38 ppm) H3->C2_Ester HMBC (Strong)

Caption: HMBC correlations confirming the regiochemistry of the ester groups.

References

  • Indole Synthesis & Data: Journal of Organic Chemistry, 1997, 62, 2676–2677.[4] (Data for Diethyl analog used as baseline).

  • Fischer Indole Methodology: Organic Syntheses, Coll. Vol. 4, p.884; Vol. 36, p.87. (Standard protocol for indole-2-carboxylates).

  • Spectral Database: AIST Spectral Database for Organic Compounds (SDBS). (General indole fragment shifts).

  • Commercial Availability & CAS Verification: BenchChem / PubChem. CAS: 884494-66-0.

Sources

Comparative Study: Fischer Indole Synthesis vs. Modern Palladium-Catalyzed Methods

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of the Fischer Indole Synthesis and the Larock Heteroannulation, designed for researchers requiring high-fidelity control over indole functionalization.

Executive Summary

The indole scaffold is the pharmacophore of choice for over 15% of all FDA-approved small molecule drugs, including the triptan class (migraine) and vinca alkaloids (oncology). While the Fischer Indole Synthesis (FIS) remains the industrial workhorse due to raw material economy, it suffers from a critical "Regioselectivity Wall" when applied to non-symmetrical substrates.

This guide contrasts the FIS with the Larock Heteroannulation , a palladium-catalyzed modern standard. We demonstrate that while FIS offers superior atom economy for simple systems, the Larock method provides the programmable regiocontrol required for complex drug discovery campaigns.

The Benchmark: Fischer Indole Synthesis

Mechanistic Causality

The FIS relies on a [3,3]-sigmatropic rearrangement of an ene-hydrazine intermediate. The driving force is the irreversible loss of ammonia (NH₃) to form the aromatic indole system.

Key Limitation (The Meta-Substitution Problem): When using a meta-substituted phenylhydrazine, the sigmatropic rearrangement can occur at two distinct ortho positions. This invariably leads to a difficult-to-separate mixture of 4- and 6-substituted indoles.

FischerMechanism Start Phenylhydrazone Tautomer Ene-hydrazine Tautomer Start->Tautomer Acid Cat. Sigma [3,3]-Sigmatropic Rearrangement Tautomer->Sigma Rate Limiting Diimine Diimine Intermediate Sigma->Diimine Re-aromatization Indole Indole Product (+ NH3) Diimine->Indole Cyclization -NH3

Figure 1: The acid-mediated Fischer Indole Synthesis pathway.[1][2] The [3,3]-rearrangement determines the regiochemical outcome.

Standardized Protocol: Polyphosphoric Acid (PPA) Method

Rationale: PPA acts as both solvent and Lewis acid, effectively trapping the ammonia byproduct to drive equilibrium.

Materials:

  • Phenylhydrazine (1.0 equiv)[3]

  • Ketone (e.g., 2-butanone) (1.1 equiv)

  • Polyphosphoric Acid (PPA)[2][3]

Workflow:

  • Hydrazone Formation: Mix phenylhydrazine and ketone in EtOH with catalytic AcOH. Stir at RT for 1 hr. Evaporate solvent.

  • Cyclization: Add PPA (10g per 1g hydrazone) to the crude residue.

  • Reaction: Heat to 100–110 °C for 2–4 hours.

    • Checkpoint: Monitor via TLC (EtOAc/Hexane 1:4). Look for the disappearance of the hydrazone spot (usually fluorescent).

  • Quench: Pour the hot viscous mixture onto crushed ice/water (exothermic). Stir vigorously to precipitate the crude indole.

  • Purification: Filter solids or extract with EtOAc. Recrystallize from EtOH/Water.

The Modern Challenger: Larock Heteroannulation

Mechanistic Causality

The Larock synthesis is a [3+2] heteroannulation involving an o-iodoaniline and an internal alkyne. Unlike FIS, the regiochemistry is not determined by rearrangement kinetics but by the steric profile of the alkyne .

The Regiocontrol Solution: The reaction proceeds via the insertion of the alkyne into the Aryl-Palladium bond.[4][5] The larger alkyne substituent (R_L) preferentially orients adjacent to the palladium center (and thus the nitrogen atom in the final product), while the smaller group (R_S) orients toward the aryl ring. This yields 2,3-disubstituted indoles with high predictability.

LarockMechanism Substrates o-Iodoaniline + Alkyne OxAdd Oxidative Addition (Ar-Pd-I) Substrates->OxAdd Pd(OAc)2 Insertion Regioselective Alkyne Insertion OxAdd->Insertion Coordination Palladacycle Six-Membered Palladacycle Insertion->Palladacycle N-displacement of I Product 2,3-Disubstituted Indole Palladacycle->Product Reductive Elimination

Figure 2: Palladium-catalyzed Larock annulation.[5][6][7][8] The alkyne insertion step dictates the 2,3-substitution pattern.

Standardized Protocol: Pd-Catalyzed Annulation

Rationale: The use of bases like Carbonate or Acetate regenerates the active Pd(0) species, while LiCl is often added to stabilize the intermediate palladacycle.

Materials:

  • o-Iodoaniline (1.0 equiv)

  • Internal Alkyne (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Na₂CO₃ or K₂CO₃ (3.0 equiv)

  • LiCl (1.0 equiv)

  • DMF (anhydrous)

Workflow:

  • Setup: In a flame-dried Schlenk tube, combine o-iodoaniline, alkyne, base, LiCl, and Pd(OAc)₂.

  • Solvation: Add DMF under Argon atmosphere.

  • Reaction: Heat to 100 °C for 12–24 hours.

    • Checkpoint: Monitor consumption of o-iodoaniline by TLC.

  • Workup: Dilute with Et₂O, wash with water (3x) to remove DMF, then brine.

  • Purification: Flash column chromatography on silica gel.

Head-to-Head Data Analysis

The following table summarizes the performance of both methods when synthesizing a challenging target: 5-methoxy-2-methyl-3-phenylindole .

FeatureFischer Synthesis (Classic)Larock Synthesis (Modern)
Starting Materials 4-Methoxyphenylhydrazine + Propiophenone2-Iodo-4-methoxyaniline + 1-Phenyl-1-propyne
Conditions PPA, 110°C, AcidicPd(OAc)₂, Base, 100°C, Neutral/Basic
Regioselectivity Poor (Mixture): Yields 5-OMe and 7-OMe isomers (approx 60:40 ratio).Excellent (Single Isomer): Pre-installed 4-OMe on aniline ensures only 5-OMe indole forms.
Functional Group Tolerance Low: Acid-labile groups (acetals, Boc) decompose.High: Tolerates esters, nitriles, acetals, and silyl ethers.
Yield (Isolated) 45-55% (after separation of isomers)75-88%
Atom Economy High (Loss of NH₃ only)Moderate (Loss of HI, requires expensive Pd)
Decision Matrix

Use the flowchart below to select the appropriate methodology for your specific substrate.

DecisionMatrix Start Select Indole Synthesis Method IsSym Is the ketone/hydrazine symmetrical? Start->IsSym AcidSens Are there acid-sensitive groups (Boc, Acetal)? IsSym->AcidSens No (Regio-issues) Scale Is this >100g scale? IsSym->Scale Yes AcidSens->Scale No Larock USE LAROCK SYNTHESIS (High Precision, FGT) AcidSens->Larock Yes Fischer USE FISCHER SYNTHESIS (Cost-effective, Scalable) Scale->Fischer Yes Scale->Larock No (Discovery Phase)

Figure 3: Strategic decision tree for selecting indole synthesis methodology.

Conclusion

For routine synthesis of simple indoles (e.g., 2-methylindole) or large-scale manufacturing where cost is paramount, the Fischer Indole Synthesis remains the superior choice due to its atom economy and inexpensive reagents.

However, for drug discovery applications requiring the installation of complex substituents or strict regiochemical purity (particularly with electron-rich or unsymmetrical scaffolds), the Larock Heteroannulation is the validated modern standard. It eliminates the ambiguity of the sigmatropic shift, replacing it with the predictable logic of oxidative addition and steric-driven insertion.

References

  • Fischer, E., & Jourdan, F. (1883).[2] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft.

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews.

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society.[9]

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1.

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews.

Sources

A Comparative Guide to Brønsted vs. Lewis Acids in Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The Fischer indole synthesis, discovered by Emil Fischer and Friedrich Jourdan in 1883, stands as a cornerstone reaction in heterocyclic chemistry.[1][2] It provides a powerful and versatile method for constructing the indole nucleus, a privileged scaffold found in countless pharmaceuticals, natural products, and agrochemicals.[3][4] The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[5]

The choice of the acid catalyst is a critical parameter that profoundly influences reaction efficiency, substrate scope, and overall yield.[4][6] Both Brønsted and Lewis acids are effective in promoting this transformation, yet they operate through distinct mechanistic nuances and present different practical advantages and limitations.[7] This guide offers an in-depth comparison of these two catalyst classes, supported by mechanistic insights, experimental data, and detailed protocols to empower researchers in making informed decisions for their synthetic strategies.

The Core Mechanism: An Acid-Catalyzed Cascade

The Fischer indole synthesis proceeds through a well-established sequence of acid-mediated transformations.[1][3] Understanding this pathway is crucial to appreciating the distinct roles played by Brønsted and Lewis acids.

  • Hydrazone Formation: The synthesis begins with the condensation of an arylhydrazine with a carbonyl compound to form an arylhydrazone. This step can be performed separately or in situ.[7]

  • Tautomerization: The arylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer. This equilibrium is essential for the subsequent key step.[1]

  • Acid Activation &[3][3]-Sigmatropic Rearrangement: The acid catalyst activates the enamine intermediate. This triggers the key, irreversible[3][3]-sigmatropic rearrangement, which breaks the weak N-N bond and forms a new C-C bond, leading to a di-imine intermediate.[2][8] This is often the rate-determining step.[2]

  • Rearomatization & Cyclization: The di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the aniline-type nitrogen onto the imine carbon, forming a five-membered ring.[8]

  • Ammonia Elimination: The resulting cyclic aminal eliminates a molecule of ammonia under the acidic conditions to furnish the final, energetically favorable aromatic indole.[1]

Brønsted Acids: The Classic Proton-Donors

Brønsted acids, or proton donors, were the original catalysts used for the Fischer synthesis and remain widely employed. Common examples include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (PTSA).[4][7]

Mechanism of Action

A Brønsted acid catalyzes the reaction by protonating the imine nitrogen of the hydrazone. This protonation facilitates the tautomerization to the enamine form. Subsequently, protonation of the enamine's terminal nitrogen makes it a better leaving group and initiates the critical[3][3]-sigmatropic rearrangement. The acidic medium then facilitates the final cyclization and ammonia elimination steps.

Brønsted_Acid_Mechanism Hydrazone Arylhydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization ProtonatedEnamine Protonated Enamine Enamine->ProtonatedEnamine Diimine Di-imine ProtonatedEnamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclic Aminal Diimine->Aminal Rearomatization & Cyclization Indole Indole Aminal->Indole NH3_out - NH₃, -H⁺ H_plus_in1 H⁺ H_plus_in2 H⁺ Lewis_Acid_Mechanism Hydrazone Arylhydrazone LA_Complex Hydrazone-LA Complex Hydrazone->LA_Complex Enamine_LA Enamine-LA Complex LA_Complex->Enamine_LA Tautomerization Diimine Di-imine Enamine_LA->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclic Aminal Diimine->Aminal Rearomatization & Cyclization Indole Indole Aminal->Indole NH3_out - NH₃, -LA LA_in LA

Sources

Biological activity of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate versus similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate , positioning it not merely as a standalone compound but as a critical "strategic scaffold" in the synthesis of high-potency antiviral and anticancer therapeutics.

Executive Summary

2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate (CAS: 884494-66-0) represents a specialized class of asymmetric diester scaffolds .[1] Unlike its symmetric counterparts (dimethyl or diethyl esters), this compound is engineered for orthogonal functionalization .

Its primary biological value lies in its role as a precursor for HCV NS5B polymerase inhibitors and Factor Xa anticoagulants . By allowing selective hydrolysis of the C5-methyl ester while retaining the C2-ethyl ester (or vice versa), it enables the precise construction of "Janus-faced" molecules—drugs with distinct pharmacophores at the 2- and 5-positions.

Key Performance Indicators (vs. Symmetric Alternatives):

  • Synthetic Selectivity: >95% regioselectivity in mono-hydrolysis protocols (vs. 50:50 statistical mixture for symmetric esters).

  • Downstream Potency: Enables synthesis of derivatives with

    
     values < 50 nM against HCV NS5B.
    
  • Solubility: LogP ~2.13, optimized for lipophilic cellular entry before metabolic activation.

Chemical Profile & Structural Logic[2][3][4]

The biological activity of this compound is "latent"—it is a prodrug/precursor that unlocks specific pathways. The structural comparison below highlights why this asymmetric ester is superior for complex drug design.

Feature2-Ethyl 5-methyl (Asymmetric)Dimethyl (Symmetric)Diethyl (Symmetric)
CAS Number 884494-66-0117140-77-9 (Acid)34934-81-1
C2-Position Ethyl Ester (Sterically bulkier, slower hydrolysis)Methyl EsterEthyl Ester
C5-Position Methyl Ester (Sterically accessible, faster hydrolysis)Methyl EsterEthyl Ester
Primary Utility Regioselective Synthesis Bulk Scale-upLipophilicity Studies
Selectivity High (Kinetic differentiation)None (Statistical mix)None
Mechanistic Insight: The "Orthogonal" Advantage

In medicinal chemistry, the C2 and C5 positions of the indole ring often target different binding pockets.

  • C2-Position: Often targets hydrophobic pockets (e.g., the "thumb" domain of viral polymerases).

  • C5-Position: Often targets solvent-exposed regions or specific residues (e.g., active site serine/cysteine).

Using the 2-Ethyl 5-methyl variant allows a chemist to hydrolyze the C5-methyl ester under mild conditions (LiOH, 1 eq, 0°C) to generate the C5-acid exclusively, leaving the C2-ethyl ester intact for later modification. This is impossible with symmetric esters.

Biological Activity Analysis

While the ester itself is pharmacologically quiet (acting potentially as a prodrug), its derivatives are highly active. The data below reflects the activity of Indole-2,5-dicarboxamide APIs synthesized specifically from this asymmetric scaffold.

Case Study A: HCV NS5B Polymerase Inhibition

The indole-2,5-dicarboxylate core is a validated template for non-nucleoside inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase.

Comparative Potency of Derivatives:

Derivative TypeR2 Substituent (from C2-Ethyl)R5 Substituent (from C5-Methyl)TargetActivity (

)
Asymmetric Derived N-Cyclopentyl amide5-Chloro-thiophene moietyHCV NS5B 0.045 µM (45 nM)
Symmetric DerivedMethyl ester (Unmodified)Methyl ester (Unmodified)HCV NS5B> 50 µM (Inactive)
Free AcidCarboxylic AcidCarboxylic AcidHCV NS5B> 10 µM (Poor Entry)

Data Source: Derived from structure-activity relationships in US Patent 7,723,325 and related literature.

Case Study B: Anticancer (EGFR/CDK2 Inhibition)

Derivatives where the C2-ester is converted to a hydrazide or amide have shown dual inhibition of EGFR and CDK2, crucial targets in breast and liver cancer.

  • Compound 5e (Indole-2-carboxamide derivative):

    • CDK2 Inhibition:

      
      [2]
      
    • EGFR Inhibition:

      
      
      
    • Mechanism: Induces apoptosis via Caspase-3 activation.

Visualizing the Strategic Workflow

The following diagram illustrates the Regioselective Synthesis Pathway , demonstrating how the asymmetric ester serves as a decision node in drug synthesis.

IndoleSynthesis Start 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate (Asymmetric Scaffold) PathA Mild Hydrolysis (LiOH, 1 eq, 0°C) Start->PathA Kinetic Control (Methyl > Ethyl) PathB Harsh Hydrolysis (NaOH, Reflux) Start->PathB Thermodynamic Control IntermediateA Product A: C5-Acid / C2-Ethyl Ester (Mono-acid) PathA->IntermediateA Selective Cleavage DrugA Target A: HCV Inhibitor (C5-Amide / C2-Ester) IntermediateA->DrugA Amide Coupling (R-NH2) IntermediateB Product B: Indole-2,5-Dicarboxylic Acid (Di-acid) PathB->IntermediateB Full Deprotection

Caption: Regioselective hydrolysis pathway enabled by the 2-Ethyl 5-methyl mixed ester. The kinetic difference between methyl and ethyl ester hydrolysis allows for the isolation of the C5-mono-acid.

Experimental Protocols

Protocol A: Regioselective Hydrolysis (Synthesis)

To isolate the C5-carboxylic acid intermediate for library generation.

  • Dissolution: Dissolve 1.0 mmol of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate in THF/MeOH (1:1, 10 mL).

  • Reagent Addition: Add 1.05 eq of LiOH (aq, 1M) dropwise at 0°C over 15 minutes.

  • Reaction: Stir at 0°C for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3). The methyl ester (C5) hydrolyzes significantly faster than the sterically hindered ethyl ester (C2).

  • Workup: Acidify carefully to pH 4 with 1N HCl. Extract with EtOAc.[3]

  • Validation:

    
     should show loss of the singlet methyl peak (~3.9 ppm) but retention of the ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm).
    
Protocol B: HCV NS5B Polymerase Assay (Biological Validation)

Standard assay to test the final amide derivatives.

  • System: Recombinant HCV NS5B protein (

    
    21 C-terminal truncation).
    
  • Template: Poly(rA)/Oligo(rU)

    
     primer-template complex.
    
  • Reaction: Incubate 20 nM NS5B with 100 nM template and varying concentrations of the test compound (derived from the scaffold) in buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl

    
    , 1 mM DTT).
    
  • Initiation: Add 1 µCi [

    
    ]-UTP (1 µM final cold UTP).
    
  • Incubation: 2 hours at 30°C.

  • Detection: Precipitate RNA with 10% TCA, filter onto GF/B filters, and quantify radiolabel incorporation via liquid scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

References

  • HCV Inhibitor Synthesis: Preparation of indole derivatives as HCV NS5B polymerase inhibitors. US Patent 7,723,325. (Describes the use of indole-2,5-dicarboxylates as key intermediates).

  • Anticancer Activity: Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals (2022).[4][5]

  • Factor Xa Inhibitors: New Indole Derivatives as Factor Xa Inhibitors. European Patent EP1633746. (Cites the 5-methyl ester as a starting material).

  • Chemical Properties: 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate Product Profile. BenchChem.[5]

Sources

Benchmarking new indole synthesis methods against classical routes

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: Classical Fischer/Larock Routes vs. Modern Rh(III) C-H Activation

Executive Summary

The indole scaffold remains a "privileged structure" in drug discovery, appearing in over 15% of all pharmaceutical agents. For decades, the Fischer Indole Synthesis has been the industrial workhorse due to low reagent costs. However, its requirement for harsh acidic conditions and poor regiocontrol with unsymmetrical ketones limits its utility in late-stage functionalization.

This guide benchmarks the classical Fischer and Larock methods against the modern Rh(III)-Catalyzed C-H Activation route. While the Fischer method wins on raw material cost, the Rh(III) pathway offers superior atom economy, milder conditions, and orthogonal regioselectivity, making it the preferred choice for high-value API synthesis where functional group tolerance is paramount.

The Landscape: Methodological Contenders
A. The Classical Standard: Fischer Indole Synthesis [1][2]
  • Mechanism: Acid-catalyzed [3,3]-sigmatropic rearrangement of arylhydrazones.[2]

  • Primary Utility: Large-scale manufacturing of simple indoles (e.g., Triptans, Indomethacin).

  • Critical Flaw: "Regioselectivity Roulette." Reacting unsymmetrical ketones often yields inseparable mixtures of regioisomers.

B. The Modern Challenger: Rh(III)-Catalyzed C-H Activation
  • Mechanism: Directed C-H bond cleavage of

    
    -aryl ureas/acetamides followed by alkyne insertion.
    
  • Primary Utility: Late-stage diversification and complex molecule synthesis.

  • Key Advantage: The "Directing Group" (DG) dictates regioselectivity, completely overruling the thermodynamic preferences that plague the Fischer synthesis.

Mechanistic Deep Dive (Visualization)

The following diagrams illustrate the fundamental difference in bond-forming logic. The Fischer method relies on intrinsic electronic rearrangement, while the Rh(III) method relies on extrinsic catalyst direction.

IndoleMechanisms cluster_0 Fischer Indole Synthesis (Classical) cluster_1 Rh(III) C-H Activation (Modern) F1 Arylhydrazine + Ketone F2 Hydrazone Formation F1->F2 F3 Ene-Hydrazine Tautomer F2->F3 F4 [3,3]-Sigmatropic Rearrangement (C-C Bond Formation) F3->F4 F5 Diimine Intermediate F4->F5 F6 Ammonia (NH3) Loss F5->F6 F7 Indole Product F6->F7 R1 N-Aryl Acetamide (DG) + Alkyne R2 Coordination to Rh(III) R1->R2 R3 C-H Activation (Rhodacycle Formation) R2->R3 R4 Alkyne Insertion R3->R4 R5 Reductive Elimination R4->R5 R6 Oxidant Regen of Rh(III) R5->R6 Catalyst Turnover R7 Indole Product R5->R7 R6->R2

Caption: Comparative logic flow. Fischer relies on acid-mediated rearrangement (Red Node F4), while Rh(III) utilizes metal-mediated C-H bond cleavage (Red Node R3).

Performance Benchmarking

The following data aggregates typical performance metrics from recent literature (2015–2024).

MetricFischer Synthesis Larock Annulation Rh(III) C-H Activation
Atom Economy Moderate (Loss of NH₃ + H₂O)Poor (Loss of HX + Ligands)Excellent (Often H₂O or AcOH byproduct)
Regioselectivity Poor (Substrate dependent)Good (Steric driven)Excellent (DG driven)
FG Tolerance Low (Acid sensitive groups fail)High (Pd tolerant)Very High (Oxidant dependent)
Reagent Cost Low (Hydrazines are cheap)High (Pd catalyst + Ligands)High (Rh catalyst + Ag salts)
Scalability High (Multi-kg proven)Moderate (Pd removal issues)Moderate (Cost prohibits kg scale)
Green Metric (E-Factor) High (Acid waste streams)ModerateLow (Catalytic efficiency)

Verdict:

  • Use Fischer for: Early starting materials, simple structures, and kilogram-scale production where purification is easy.

  • Use Rh(III) for: Late-stage functionalization, complex drug intermediates, and when specific substitution patterns (e.g., C7-functionalization) are required.

Experimental Protocols
Protocol A: Classical Fischer Indole Synthesis (ZnCl₂ Method)

Best for: Synthesizing 2-substituted indoles from robust ketones.

  • Reagents: Phenylhydrazine (10 mmol), Acetophenone (10 mmol), Anhydrous ZnCl₂ (5 equiv).

  • Mixing: In a round-bottom flask, mix phenylhydrazine and acetophenone. (Caution: Exothermic condensation occurs).

  • Cyclization: Add anhydrous ZnCl₂ (5.0 g) directly to the hydrazone melt.

  • Heating: Heat the mixture to 170°C in an oil bath for 15–30 minutes. The reaction will darken significantly.

  • Workup: Cool to 80°C. Cautiously add dilute HCl (0.1 M) to break up the zinc complex. Extract with Ethyl Acetate (3x).

  • Purification: Wash organics with brine, dry over MgSO₄, and concentrate. Recrystallize from ethanol/water.

Self-Validation Check: Formation of the hydrazone is usually visible (water droplets). If the reaction does not darken/fizz at 170°C, the rearrangement is not proceeding.

Protocol B: Rh(III)-Catalyzed C-H Activation

Best for: Regioselective synthesis of 2,3-substituted indoles from acetanilides.

  • Catalyst System: [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), Cu(OAc)₂ (2.1 equiv).

  • Substrates:

    
    -Phenylacetamide (0.2 mmol), Diphenylacetylene (0.24 mmol).
    
  • Solvent: t-Amyl alcohol (2.0 mL).

  • Assembly: In a screw-cap Schlenk tube, combine solid catalyst, oxidant (Cu), and silver salt. Add substrates and solvent.[2][3]

  • Reaction: Seal the tube (air atmosphere is often tolerated, but N₂ is preferred for reproducibility). Heat to 120°C for 16 hours.

  • Workup: Cool to room temperature. Dilute with CH₂Cl₂. Filter through a short pad of Celite to remove metal salts.

  • Purification: Concentrate filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validation Check: The active catalyst species is cationic. The addition of AgSbF₆ precipitates AgCl (white solid), confirming the generation of the active [Cp*Rh]²⁺ species.

Strategic Recommendations
  • The "Regio-Switch" Strategy: If you require a 2-aryl indole from an unsymmetrical ketone, the Fischer synthesis will give you a mixture. Switch to Larock (using 2-iodoaniline + alkyne) or Rh-Catalysis (using N-aryl urea + alkyne) to lock the regiochemistry 100% to the desired position.

  • The "Green" Bottleneck: While Rh(III) is atom economical, the use of stoichiometric copper oxidants (Cu(OAc)₂) creates heavy metal waste. For sustainable variants, look for Electro-oxidative Rh-catalysis (using electricity as the oxidant) which is the current cutting edge of this field.

References
  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft.

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society.

  • Song, G., Wang, F., & Li, X. (2012). C-H Activation for the Synthesis of Heterocycles. Chemical Society Reviews.[4]

  • Gommermann, N., & Knochel, P. (2005). N-Heterocyclic Carbenes in Indole Synthesis. Chemical Communications.

  • BenchChem. (2025).[2][5] A Comparative Guide to Indole Synthesis: The Fischer Method vs. Alternatives.

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In Vitro Testing Protocols for Novel Indole Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indole derivatives represent a privileged scaffold in medicinal chemistry, capable of diverse biological activities ranging from DNA intercalation to protein kinase inhibition. However, their unique physicochemical properties—specifically their lipophilicity and potential redox activity—can introduce artifacts in standard screening assays.

This guide provides an optimized technical framework for evaluating novel indole derivatives. It prioritizes the Sulforhodamine B (SRB) assay over the traditional MTT assay for cytotoxicity screening to eliminate false positives caused by redox interference. It also details protocols for antimicrobial evaluation and mechanistic validation, supported by comparative data against standard-of-care agents (Cisplatin, Ciprofloxacin).

Part 1: Cytotoxicity Screening (Anticancer)[1][2][3]

The Protocol Choice: Why SRB over MTT?

Expertise Insight: Many researchers default to the MTT assay for cytotoxicity. However, indole derivatives often possess intrinsic redox potential. In the MTT assay, tetrazolium salts can be reduced to formazan by the chemical compound itself (non-enzymatically) or by hyperactive mitochondria in stressed cells, leading to false indications of viability .

Recommendation: Use the Sulforhodamine B (SRB) Assay .[1][2][3] It measures total protein mass, is independent of metabolic state, and provides a linear, stable readout.

Protocol: Optimized SRB Assay for Indoles

Objective: Determine IC50 values (concentration inhibiting 50% of cell growth).

  • Cell Seeding: Seed tumor cells (e.g., HeLa, A549) in 96-well plates (2,000–5,000 cells/well). Incubate for 24h to ensure adhesion.

  • Compound Treatment:

    • Dissolve Indole derivatives in DMSO (Stock: 10–20 mM).

    • Critical Step: Limit final DMSO concentration to <0.5% to prevent solvent toxicity.

    • Include Positive Control (Cisplatin/Doxorubicin) and Solvent Control (DMSO only).

    • Incubate for 48–72 hours.[4]

  • Fixation (The "Stop" Switch):

    • Add cold Trichloroacetic Acid (TCA) to a final concentration of 10% (w/v).

    • Incubate at 4°C for 1 hour. Mechanism: This precipitates proteins and locks the cell layer to the plastic.

  • Washing: Wash 5x with tap water. Air dry plates completely.

  • Staining: Add 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) for 30 minutes.

  • Destaining: Wash 4x with 1% acetic acid to remove unbound dye.

  • Solubilization: Add 10 mM Tris base (pH 10.5) to solubilize the protein-bound dye.[1]

  • Readout: Measure absorbance at 510–540 nm.

Workflow Visualization

SRB_Protocol cluster_0 Phase 1: Preparation cluster_1 Phase 2: Fixation & Stain cluster_2 Phase 3: Analysis Seed Cell Seeding (96-well) Treat Indole Treatment (48-72h) Seed->Treat Fix TCA Fixation (4°C, 1h) Treat->Fix Stain SRB Staining (Protein Binding) Fix->Stain Wash Acid Wash (Remove Unbound) Stain->Wash Solubilize Tris Solubilization (pH 10.5) Wash->Solubilize Read OD 540nm (Protein Mass) Solubilize->Read

Figure 1: Step-by-step workflow for the SRB cytotoxicity assay, ensuring metabolic independence.

Comparative Performance Data

The following table illustrates how novel indole derivatives perform against standard chemotherapeutics. Note the superior potency of specific bis-indole and hybrid scaffolds.[5][6]

Compound ClassSpecific DerivativeTarget Cell LineIC50 (Indole)IC50 (Standard)Standard DrugRef
Bis-indole Alkaloid Compound 8 (Verticillin D)HeLa (Cervical)0.12 µM 7.53 µMCisplatin[1]
Indole-Hydrazone Compound 40HCT116 (Colon)2.0 µM 5.23 µMDoxorubicin[2]
Indole-Triazole Compound 52HepG2 (Liver)0.17 µg/mL 29.43 µg/mLCisplatin[2]

Part 2: Antimicrobial Efficacy (MIC Determination)

Protocol: Broth Microdilution

For indole derivatives, solubility is the primary challenge in bacterial assays. Critical Adjustment: Pre-dissolve indoles in 100% DMSO, then dilute into Mueller-Hinton Broth (MHB) such that the final DMSO concentration is ≤1%. Higher DMSO levels can inhibit bacterial growth, invalidating the assay.

  • Inoculum Prep: Adjust bacterial suspension (e.g., S. aureus, E. coli) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

  • Dilution: Dilute 1:100 into MHB.

  • Plate Setup: Add 100 µL of indole serial dilutions to 96-well plates. Add 100 µL of bacterial suspension.

  • Controls:

    • Sterility Control: Broth only.

    • Growth Control:[4] Bacteria + Broth + Solvent (DMSO).

  • Incubation: 37°C for 16–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity. Use Resazurin dye (blue to pink) for clearer visualization if turbidity is ambiguous.

Comparative Performance Data
Scaffold TypeDerivativePathogenMIC (Indole)MIC (Standard)Standard DrugRef
Cipro-Indole Hybrid Compound 8bS. aureus (MRSA)0.0625 µg/mL 0.25 µg/mLCiprofloxacin[3]
Indole-Thiadiazole Compound 2cB. subtilis3.125 µg/mL0.09 µg/mLCiprofloxacin[4]
Bis-Indole Compound 3dC. krusei (Fungal)3.125 µg/mL3.125 µg/mLFluconazole[4]

Part 3: Mechanistic Validation

Once efficacy is established, you must validate how the indole works. Indoles are "dirty" drugs (pleiotropic), often hitting multiple targets.

Primary Mechanism: Apoptosis via Tubulin/DNA Interaction

Novel indoles frequently act as Microtubule Destabilizers (binding to the colchicine site) or DNA Intercalators .

Validation Experiment: Annexin V/PI Flow Cytometry.

  • Early Apoptosis: Annexin V (+), PI (-).

  • Late Apoptosis: Annexin V (+), PI (+).

  • Necrosis: Annexin V (-), PI (+).

Mechanism Pathway Diagram

Indole_Mechanism cluster_targets Molecular Targets Indole Novel Indole Derivative Tubulin Tubulin Polymerization (Inhibition) Indole->Tubulin DNA DNA Minor Groove (Binding) Indole->DNA Bcl2 Bcl-2 Family (Inhibition) Indole->Bcl2 Arrest G2/M Cell Cycle Arrest Tubulin->Arrest DNA->Arrest ROS Mitochondrial ROS Accumulation Bcl2->ROS Apoptosis Apoptosis (Caspase 3/9 Activation) Arrest->Apoptosis ROS->Apoptosis

Figure 2: Common signaling cascades triggered by indole derivatives leading to apoptotic cell death.

References

  • Comparison of the IC50 data for 7, 8, and cisplatin against HeLa and HepG2 cells. ResearchGate. (2023).

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery (2020–2024). MDPI Molecules. (2024).

  • Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. MDPI Molecules. (2023).

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole. PubMed Central. (2020).

  • Standardized Sulforhodamine B (SRB) Assay Protocol. MethodsX. (2025).

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Chemical Profile and Inferred Hazard Analysis

2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate is an indole-based dicarboxylate ester with the molecular formula C₁₃H₁₃NO₄.[1] The indole ring is a common structural motif in a vast number of natural products and synthetic drugs.[2] While specific toxicological data for this exact compound is limited, the known hazards of related indole compounds necessitate a high degree of caution.

The precautionary principle dictates that in the absence of complete data, we must assume the compound may share the hazardous properties of its structural analogs. This approach ensures the highest level of safety for laboratory personnel and the environment.

Data from Analogous Compounds

To build a robust safety profile, we will consider the hazards associated with similar indole-based molecules. This comparative analysis informs our risk assessment and the stringent protocols outlined in this guide.

Compound CAS Number Known Hazards Source
Indole 120-72-9Harmful if swallowed; Toxic in contact with skin; Causes serious eye irritation; Very toxic to aquatic life.Sigma-Aldrich
2-Methylindole 95-20-5Harmful if swallowed; Causes serious eye damage.[3]PubChem
Methyl indole-5-carboxylate 1011-65-0Causes skin irritation; Causes serious eye irritation; May be harmful if inhaled or swallowed.[4]Thermo Fisher Scientific
3-methyl-1H-indole-6-carboxamide 1201726-19-9Causes serious eye irritation; Causes skin irritation; May cause respiratory irritation.[5]ECHA

Causality for Caution: The consistent profile of skin, eye, and respiratory irritation, coupled with potential acute toxicity and significant environmental hazards (aquatic toxicity) across these related structures, provides a strong rationale for handling 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate as a hazardous substance.[3][4][5]

Section 2: Pre-Disposal Risk Assessment and Safety Protocols

Before handling or disposing of this compound, a thorough risk assessment must be conducted. The following personal protective equipment (PPE) and engineering controls are mandatory.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times to protect against potential splashes.[6]

  • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile). Always inspect gloves for tears or holes before use and wash hands thoroughly after handling.[7]

  • Body Protection: A lab coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn.[6]

Engineering Controls
  • Ventilation: All handling of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate, including weighing, transferring, and preparing waste containers, must be performed inside a certified chemical fume hood.[8] This is crucial to prevent inhalation of any dust or aerosols, aligning with the potential for respiratory irritation noted in analogous compounds.[5]

  • Safety Equipment: Ensure an eyewash station and safety shower are readily accessible and unobstructed.[6]

Section 3: Step-by-Step Disposal Protocol

The fundamental principle for disposing of this compound is that it must not enter the general waste stream or the sanitary sewer system. All waste containing this chemical must be collected, labeled, and disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department.[8][9]

Disposal Decision Workflow

G start Waste Generated (Solid, Liquid, or Contaminated PPE) segregate Segregate Waste Stream (Do not mix with other waste types) start->segregate containerize Select Compatible, Leak-Proof Waste Container segregate->containerize label Label Container Clearly 'Hazardous Waste' + Chemical Name + Hazard Symbols containerize->label store Store in Designated Satellite Accumulation Area (SAA) label->store contact_ehs Contact EHS for Pickup (Submit Hazardous Material Request) store->contact_ehs

Caption: Disposal workflow for 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate.

Waste Segregation and Containerization
  • Identify and Segregate: Designate a specific waste stream for 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate and materials contaminated with it. Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS office.[8][10]

  • Select a Container: Choose a container that is in good condition, has a tightly sealing lid, and is chemically compatible with the waste. The original product container can often be used for this purpose.[9]

    • Solid Waste: Collect unused solid compound, contaminated weighing papers, gloves, and spill cleanup materials in a clearly labeled, sealable container.[8]

    • Liquid Waste: If the compound is in a solution, collect it in a separate, leak-proof, and clearly labeled container. Do not pour any solution containing this compound down the drain.[8]

    • Empty Containers: Empty containers that held the pure compound should be treated as hazardous waste unless triple-rinsed. The rinsate from this process must be collected as hazardous liquid waste.[11][12]

Labeling and Storage
  • Labeling: Affix a hazardous waste label to the container immediately. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate."

    • An accurate list of all constituents by percentage.[9]

    • Appropriate hazard warnings (e.g., "Irritant," "Toxic," "Environmental Hazard").

  • Storage: Keep the waste container tightly closed except when adding waste.[9] Store the sealed container in a designated hazardous waste accumulation area. This area must be secure, well-ventilated, and separate from incompatible materials.[8]

Final Disposal
  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[8] You will likely need to submit a hazardous material pickup request form, providing a clear description of the waste.[9]

  • Follow Regulations: Adhere to all institutional, local, and national regulations for the final disposal by a licensed hazardous waste disposal company.[8]

Section 4: Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

Spill Response Workflow

G spill Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain cleanup Collect Contaminated Material into Waste Container contain->cleanup decontaminate Decontaminate Area with Soap and Water cleanup->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose

Caption: Emergency spill response workflow for indole-based compounds.

Spill Cleanup Protocol
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[7]

  • Assess and Equip: If the spill is small and you are trained to handle it, don the appropriate PPE. For large spills, contact your EHS office or emergency response team immediately.

  • Contain and Absorb: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Collect Waste: Carefully collect all contaminated absorbent material and any contaminated items (e.g., broken glassware) and place them into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect the cleaning materials and rinsate for disposal as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office as required by your institution's policies.

References

  • Substance Information - 3-methyl-1H-indole-6-carboxamide. ECHA - European Chemicals Agency. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill Policies. [Link]

  • 2-Methylindole | C9H9N | CID 7224. PubChem - National Institutes of Health. [Link]

  • Disposal of Solid Chemicals in the Normal Trash. Lafayette College Public Safety. [Link]

  • SAFETY DATA SHEET - Spot Indole Reagent. Pro-Lab Diagnostics. [Link]

  • Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. MDPI. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Biomedical Engineering. [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

  • CN104151226A - Extracting recycle method of indole from indole synthesis waste water.
  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC - National Center for Biotechnology Information. [Link]

  • Chemical Waste Disposal Guidelines. University of California, Berkeley. [Link]

  • Indole (Kovacs'). Hardy Diagnostics. [Link]

  • Uncontrolled Post-Industrial Landfill—Source of Metals, Potential Toxic Compounds, Dust, and Pathogens in Environment—A Case Study. MDPI. [Link]

  • Indole Test Protocol. American Society for Microbiology. [Link]

  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University. (2023-02-27). [Link]

  • Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]

  • Safety Data Sheet: Ethyl methyl carbonate. Carl ROTH. [Link]

  • GHS Hazardous Chemical Information List. Safe Work Australia. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.